Methyl 2-(5-hydroxypyrimidin-2-YL)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-hydroxypyrimidin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)2-6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXXFOVXAUYLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(5-hydroxypyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, structural characteristics, and potential therapeutic relevance, drawing upon data from available chemical databases and analogous compounds.
Chemical Identity and Nomenclature
CAS Number: 948594-77-2[1][2][3][4][5][6]
The nomenclature of pyrimidine derivatives, particularly those with hydroxyl substitutions, requires careful consideration of tautomerism. The 5-hydroxy-2-substituted pyrimidine core of the target molecule can exist in equilibrium between the hydroxy and the corresponding keto (pyrimidone) forms. While the name "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" is commonly used in chemical supplier catalogs, the precise IUPAC name should reflect the predominant tautomeric form under standard conditions, which often requires experimental determination. For the purpose of this guide, we will use the commonly cited name while acknowledging this structural nuance.
Molecular Formula: C₇H₈N₂O₃
Molecular Weight: 168.15 g/mol
Canonical SMILES: COC(=O)CC1=NC=C(O)C=N1
InChI Key: VNYVIFJFKJCMCF-UHFFFAOYSA-N
Physicochemical Properties
| Property | Predicted Value/Information |
| Melting Point | Solid at room temperature |
| Boiling Point | High boiling point, likely to decompose upon distillation at atmospheric pressure |
| Solubility | Expected to have some solubility in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and nonpolar solvents. |
| Appearance | Likely a white to off-white solid |
It is crucial for researchers to experimentally determine these properties for any synthesized batches of this compound to ensure accurate handling and use in downstream applications.
Synthesis and Manufacturing
A specific, peer-reviewed synthesis protocol for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate has not been identified in the current literature. However, general synthetic strategies for 2-substituted pyrimidines can provide a logical framework for its preparation. A plausible synthetic route could involve the condensation of a three-carbon building block with an appropriate amidine derivative.
One potential synthetic pathway is visualized in the workflow diagram below. This proposed synthesis is based on established methods for constructing pyrimidine rings.[7][8][9][10]
Figure 1: A generalized workflow for the synthesis of 2-substituted pyrimidines.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the Pyrimidine Core. A 1,3-dicarbonyl compound or a related synthon would be reacted with an appropriate amidine. For the target molecule, this could involve a malonic acid derivative and a suitable amidine to form the 2-substituted pyrimidine ring.
-
Step 2: Introduction of the Hydroxyl Group. The 5-hydroxy group could be introduced either by using a pre-functionalized starting material or by subsequent oxidation or substitution of the pyrimidine ring.
-
Step 3: Esterification. The acetic acid side chain could be introduced at the 2-position, followed by esterification with methanol under acidic conditions to yield the final methyl ester.
It is imperative to note that this is a generalized and hypothetical protocol. The actual synthesis would require significant optimization of reaction conditions, catalysts, and purification methods.
Biological Activity and Therapeutic Potential
While no specific biological activity data for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate has been reported, the pyrimidine scaffold is a well-established pharmacophore found in a wide array of biologically active molecules.[11] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many pyrimidine analogs interfere with nucleic acid synthesis and are used as chemotherapeutic agents.[11][12][13]
-
Antiviral Activity: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.
-
Antibacterial and Antifungal Activity: Certain pyrimidine derivatives have shown efficacy against various microbial pathogens.[1]
-
Anti-inflammatory Activity: Some pyrimidine-containing compounds have demonstrated anti-inflammatory properties.[14]
Given the prevalence of the pyrimidine core in bioactive compounds, Methyl 2-(5-hydroxypyrimidin-2-yl)acetate represents a molecule of interest for screening in various biological assays. The presence of the hydroxyl and methyl acetate functionalities provides handles for potential interactions with biological targets and for further chemical modification to explore structure-activity relationships (SAR).
The potential mechanism of action of this compound would depend on the specific cellular context and the target it interacts with. A possible signaling pathway that could be modulated by a novel pyrimidine derivative is depicted below.
Figure 2: A conceptual signaling pathway potentially modulated by a bioactive pyrimidine derivative.
Analytical Characterization
The structural confirmation of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the different functional groups (pyrimidine ring, hydroxyl group, methyl ester, and methylene bridge).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic vibrational frequencies of the functional groups, such as the C=O of the ester and the O-H of the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound.
Conclusion and Future Directions
Methyl 2-(5-hydroxypyrimidin-2-yl)acetate is a pyrimidine derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is currently lacking in the public domain, its structural features suggest that it could be a valuable building block or a lead compound for the development of novel therapeutics.
Future research should focus on:
-
Developing and publishing a robust and scalable synthetic route.
-
Conducting a thorough characterization of its physicochemical properties.
-
Screening the compound in a variety of biological assays to identify potential therapeutic activities.
-
Exploring the structure-activity relationship by synthesizing and testing a library of related analogs.
This technical guide serves as a foundational resource for researchers interested in Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, providing a starting point for further scientific exploration.
References
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. (2021-02-02). Available at: [Link]
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Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives - Pandawa Institute Journals. (2022-05-18). Available at: [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed. (2021-02-02). Available at: [Link]
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Methyl 2-(5-hydroxypyrimidin-2-YL)acetate | 948594-77-2 ... Available at: [Link]
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Methyl 2-(5-Hydroxypyrimidin-2-Yl)Acetate | 948594-77-2. Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate
This guide provides a comprehensive, technically grounded framework for the systematic biological activity screening of the novel chemical entity, Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach, moving from computational predictions to rigorous experimental validation. The methodologies described herein are rooted in established scientific principles to ensure data integrity and reproducibility.
I. Introduction & Compound Profile
A. Rationale for Screening: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs.[1][2][3][4][5] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding, and to serve as a bioisostere for other aromatic systems.[4] Pyrimidine-containing molecules have demonstrated a wide range of therapeutic applications, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5] The specific substitution pattern of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate presents a unique chemical entity that warrants a thorough investigation to uncover its potential therapeutic value.
B. Physicochemical Properties and Structural Assessment
A crucial first step in evaluating any potential drug candidate is the assessment of its physicochemical properties to predict its "drug-likeness." A widely accepted guideline for this is Lipinski's Rule of Five.[6][7]
Causality Behind the Assessment: Adherence to Lipinski's rules is empirically correlated with higher oral bioavailability.[7] These guidelines help to de-risk a compound early by identifying potential issues with absorption or permeation, saving significant resources.[8]
Table 1: In Silico Physicochemical Profile of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate
| Property | Value (Predicted) | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Mass | < 500 Da | < 500 Daltons[6][7] | Yes |
| Hydrogen Bond Donors | ≤ 5 | ≤ 5[6][7] | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10[6][7] | Yes |
| Octanol-Water Partition Coefficient (LogP) | < 5 | ≤ 5[6][9] | Yes |
Note: Specific values would be calculated using standard cheminformatics software.
II. In Silico & Computational Pre-Screening
Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the compound's potential biological targets.[10][11]
A. Target Prediction using Cheminformatics
Expertise & Experience: The principle of chemical similarity is a cornerstone of early-stage drug discovery. By comparing the structure of our query molecule to databases of compounds with known biological activities, we can generate a ranked list of probable protein targets. This "reverse screening" approach is both time and cost-effective.[12]
Recommended Tools:
-
SwissTargetPrediction: A well-validated web server for predicting protein targets of small molecules.[13]
-
SEA (Similarity Ensemble Approach): Compares ligand topology to identify protein targets.
B. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Early prediction of ADMET properties is critical for minimizing late-stage failures in drug development.[14][15]
Recommended Tools:
-
ADMETlab 2.0 / 3.0: A comprehensive platform for systematically evaluating ADMET properties.[16]
Trustworthiness: While in silico predictions are invaluable for hypothesis generation, they are not a substitute for experimental validation. These tools should be used to guide and prioritize subsequent experimental work.
III. Tier 1: Primary High-Throughput Screening (HTS) Cascade
The goal of primary screening is to broadly and rapidly assess the biological activity of the compound across multiple, diverse biological systems.[18][19][20][21][22] This is a process of "failing fast" to identify the most promising avenues for further investigation.
Caption: High-Throughput Screening (HTS) Workflow.
A. Protocol: Cell Viability and Cytotoxicity Profiling
Causality Behind Experimental Choice: A broad-panel cytotoxicity screen is the foundational assay in drug discovery. It quickly identifies if the compound has a general cytotoxic effect, which is a desirable characteristic for potential anticancer agents, or if it is non-toxic, which is crucial for other therapeutic indications. Using a diverse panel of cell lines (e.g., NCI-60) can also reveal potential cancer-type selectivity.
Methodology: MTS/MTT Assay
-
Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Identify "hits" as compounds that exhibit significant growth inhibition at a specific concentration.
B. Protocol: Broad-Spectrum Kinase Inhibition Panel
Expertise & Experience: Kinases are one of the most successfully targeted enzyme families in drug discovery, particularly in oncology.[19] The pyrimidine scaffold is a common feature in many kinase inhibitors. A broad-spectrum kinase panel provides a comprehensive view of the compound's selectivity, identifying both intended targets and potential off-target liabilities that could lead to toxicity.[23]
Methodology: KINOMEscan™ Competition Binding Assay
This is a widely used platform that measures the ability of a test compound to compete with a proprietary ligand for the active site of over 480 kinases.[23][24]
-
Compound Submission: Provide the compound to a specialized service provider (e.g., Eurofins Discovery).[23]
-
Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with an immobilized ligand and the test compound. The amount of kinase bound to the solid support is quantified via qPCR.
-
Data Output: Results are typically provided as percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound to the kinase. A common hit criterion is a %Ctrl value < 10% or < 35% at a 10 µM screening concentration.[24]
IV. Tier 2: Secondary & Confirmatory Assays
Once primary "hits" are identified, the focus shifts to validating these initial findings and gaining a more quantitative understanding of the compound's activity.
Caption: Logic Flow for Secondary Hit Validation.
A. Protocol: Dose-Response Analysis and IC50 Determination
Trustworthiness: A single-point primary screen is prone to false positives. A full dose-response curve is essential to confirm the activity, determine the compound's potency (IC50 or EC50), and ensure the observed effect is concentration-dependent.
-
Assay Setup: Based on the primary hit, select the relevant assay (e.g., the specific kinase assay or the most sensitive cell line).
-
Serial Dilution: Prepare a more extensive serial dilution of the compound, typically spanning 8-12 concentrations centered around the estimated effective dose.
-
Execution: Perform the assay as described in the primary screening section.
-
Data Analysis: Plot the percent inhibition (or viability) against the log of the compound concentration. Fit the data to a four-parameter logistic regression model to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
B. Protocol: Orthogonal Cell-Based Target Engagement Assay
Causality Behind Experimental Choice: A biochemical assay (like KINOMEscan) confirms interaction with a purified protein but doesn't prove the compound can enter a cell and bind to its target in the complex cellular environment. A target engagement assay provides this crucial piece of evidence.[25][26][27]
Methodology: NanoBRET™ Target Engagement Assay
This assay measures compound binding at specific target proteins within intact cells.[28]
-
Cell Line Engineering: Use a cell line that expresses the target kinase as a fusion protein with NanoLuc® Luciferase.
-
Assay Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). A fluorescent tracer that binds the target kinase is added to the cells. When the tracer is bound, it is in close proximity to the NanoLuc® enzyme, generating a BRET signal.
-
Competitive Displacement: When the test compound enters the cell and binds to the target, it displaces the tracer, leading to a loss of the BRET signal.
-
Data Acquisition: The BRET signal is measured on a luminometer. The degree of signal reduction correlates with the compound's ability to engage the target in a live cell.
V. Tier 3: In-Depth Mechanistic & Cellular Studies
For validated hits, the final stage of pre-clinical screening involves elucidating the downstream cellular consequences of target engagement.
A. Protocol: Western Blot Analysis of Key Pathway Proteins
Expertise & Experience: If the compound inhibits a specific kinase, it should modulate the phosphorylation status of that kinase's known downstream substrates. Western blotting is the gold-standard technique for visualizing these changes in protein signaling pathways.[29][30]
-
Cell Treatment & Lysis: Treat cells (e.g., a sensitive cancer cell line) with the compound at concentrations around its IC50. After the desired time, lyse the cells in a buffer containing protease and phosphatase inhibitors.[29]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using polyacrylamide gel electrophoresis (PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[29]
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated form (e.g., anti-phospho-AKT and anti-total-AKT).
-
Detection: Use a labeled secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate to visualize the protein bands.[29]
-
Interpretation: A decrease in the phosphorylated protein signal relative to the total protein signal confirms that the compound is inhibiting the upstream kinase activity in the cell.
B. Protocol: Cell Cycle Analysis by Flow Cytometry
Causality Behind Experimental Choice: Many kinase inhibitors, particularly those targeting kinases involved in cell proliferation (e.g., CDKs), exert their anti-cancer effects by causing cells to arrest at specific phases of the cell cycle.[31] Flow cytometry provides a quantitative snapshot of the cell cycle distribution within a population.[32][33]
-
Cell Treatment: Treat cells with the compound for a duration that typically covers one full cell cycle (e.g., 24 hours).
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol.[33] This permeabilizes the cells and preserves their structure.
-
DNA Staining: Treat the cells with RNase to remove RNA and then stain the DNA with a fluorescent intercalating dye like Propidium Iodide (PI).[31][34] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate amount.[32] An accumulation of cells in a specific phase indicates cell cycle arrest.
VI. Summary & Future Directions
This structured, multi-tiered screening guide provides a robust framework for characterizing the biological activity of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. By logically progressing from broad, high-throughput methods to specific, mechanism-of-action studies, researchers can efficiently identify and validate the therapeutic potential of this novel compound. Positive results from this cascade would build a strong data package to support subsequent lead optimization, advanced preclinical studies, and ultimately, potential clinical development.
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Unlocking the Therapeutic Potential of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate: A Technical Guide to Target Identification and Validation
Foreword: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its presence in the nucleobases of DNA and RNA provides a natural starting point for the design of antimetabolites that can interfere with nucleic acid synthesis, a strategy widely employed in oncology and virology.[3][4][5] Beyond this, the versatility of the pyrimidine scaffold allows for the synthesis of derivatives that target a broad spectrum of proteins, including kinases, dehydrogenases, and G-protein coupled receptors, leading to applications in anti-inflammatory, antimicrobial, and cardiovascular medicine.[1][2]
Methyl 2-(5-hydroxypyrimidin-2-YL)acetate is a novel compound that, to date, has not been extensively characterized in the scientific literature. However, its structural features—a hydroxypyrimidine core with an acetate side chain—suggest a high potential for biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methyl acetate moiety provides a potential site for esterase-mediated cleavage, possibly leading to a more active carboxylic acid metabolite. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the therapeutic targets of this promising, yet unexplored, molecule. Our approach is designed to be a self-validating system, ensuring that each step provides a high degree of confidence in the subsequent experimental choices.
Synthesis and Physicochemical Characterization: Laying the Foundation
Hypothetical Synthesis Workflow
digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
A generalized workflow for the synthesis of the title compound.
Once synthesized, a comprehensive physicochemical profile must be established to ensure the quality of the compound and to inform downstream biological assays.
| Parameter | Methodology | Rationale |
| Identity and Purity | 1H NMR, 13C NMR, LC-MS, HRMS | Confirms the chemical structure and assesses purity to be >95% for biological studies. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the appropriate solvent and concentration range for in vitro assays. |
| Lipophilicity (LogP/LogD) | HPLC-based or Shake-flask methods | Predicts membrane permeability and potential for non-specific binding. |
| Chemical Stability | HPLC analysis over time in various buffers (pH 5.0, 7.4, 9.0) | Assesses the compound's stability under physiological conditions. |
| pKa | Potentiometric or UV-metric titration | Identifies ionizable groups, which is crucial for understanding protein-ligand interactions. |
A Multi-pronged Approach to Target Identification
With a well-characterized compound in hand, the next critical phase is to identify its molecular target(s). A multi-pronged approach, combining computational, biochemical, and cell-based methods, is recommended to increase the probability of success and to provide orthogonal validation of any identified targets.
In Silico and Computational Approaches: Guiding the Search
Computational methods provide a rapid and cost-effective means of generating initial hypotheses about potential protein targets.
-
Ligand-Based Similarity Searching: The structure of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate can be used to search databases such as ChEMBL and PubChem for structurally similar compounds with known biological targets. This can provide initial clues as to the protein families that are likely to be modulated by our compound of interest.
-
Reverse Docking: In this approach, the compound is docked against a large library of protein structures. The proteins are then ranked based on their predicted binding affinity for the compound. This can identify potential "off-targets" as well as primary targets.
Biochemical and Biophysical Approaches: Direct Evidence of Interaction
These methods aim to identify direct physical interactions between the compound and its protein target(s).
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique for identifying binding partners from a complex biological lysate. The compound is immobilized on a solid support and incubated with a cell or tissue lysate. Proteins that bind to the compound are retained on the support, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.
Affinity Chromatography-Mass Spectrometry Workflow
digraph "AC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
}
A schematic of the AC-MS workflow for target identification.
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This technique measures the change in the thermal stability of a protein upon ligand binding. A protein's melting temperature (Tm) will typically increase upon binding to a stabilizing ligand. This method is amenable to high-throughput screening of a library of proteins against the compound of interest.
Cell-Based Approaches: Target Identification in a Biological Context
Cell-based assays provide valuable information about the compound's effects in a more physiologically relevant environment.
-
Phenotypic Screening: This involves screening the compound across a panel of cell lines and measuring its effect on a particular phenotype, such as cell viability, proliferation, or the expression of a specific biomarker.[8] If an interesting phenotype is observed, subsequent "target deconvolution" studies are required to identify the molecular target responsible for the effect.
-
Yeast Three-Hybrid (Y3H) System: This genetic method can be used to identify proteins that bind to a small molecule. In this system, the small molecule acts as a bridge between a DNA-binding domain and a transcriptional activation domain, leading to the expression of a reporter gene.
Hypothetical Target Validation Workflow: A Case Study on Kinase Inhibition
Based on the prevalence of pyrimidine derivatives as kinase inhibitors, let us hypothesize that our initial target identification efforts have implicated a specific kinase, "Kinase X," as a potential target of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. The following is a detailed workflow for validating this hypothesis.
Step 1: In Vitro Enzymatic Assays
The first step is to confirm direct inhibition of Kinase X in a purified, cell-free system.
| Experiment | Methodology | Expected Outcome |
| IC50 Determination | Radiometric or luminescence-based kinase assay | A dose-dependent inhibition of Kinase X activity with a potent IC50 value. |
| Mechanism of Inhibition | Enzyme kinetics studies (e.g., Lineweaver-Burk plots) | Determination of whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate. |
| Kinase Selectivity Profiling | Screening against a broad panel of kinases | High selectivity for Kinase X over other kinases, which is desirable for minimizing off-target effects. |
Step 2: Cellular Target Engagement Assays
Next, we need to confirm that the compound engages Kinase X in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein in intact cells upon ligand binding. An increase in the thermal stability of Kinase X in the presence of the compound would provide strong evidence of target engagement.
-
Western Blot Analysis of Phospho-substrates: If a known downstream substrate of Kinase X is established, we can use western blotting to assess the phosphorylation status of this substrate in cells treated with our compound. A decrease in the phosphorylation of the substrate would indicate target engagement and inhibition of Kinase X.
Target Validation Signaling Pathway
digraph "Target_Validation_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];
}
A simplified pathway illustrating the validation of Kinase X as a target.
Step 3: Cellular Phenotypic Assays
Finally, we need to demonstrate that the observed cellular phenotype is a direct result of the inhibition of Kinase X.
-
Correlation of IC50 and EC50: The in vitro IC50 value for Kinase X inhibition should correlate with the EC50 value for the cellular phenotype (e.g., inhibition of cell proliferation).
-
Genetic Knockdown/Knockout: Using techniques such as siRNA or CRISPR/Cas9 to reduce the expression of Kinase X should phenocopy the effects of the compound. Furthermore, cells lacking Kinase X should be resistant to the compound.
-
Rescue Experiments: Overexpression of a drug-resistant mutant of Kinase X should rescue the cellular phenotype induced by the compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and technically rigorous strategy for the identification and validation of the therapeutic targets of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. By employing a combination of computational, biochemical, and cell-based approaches, researchers can build a compelling case for the mechanism of action of this novel compound. The successful validation of a therapeutic target is a critical milestone in the drug discovery process, paving the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent. The principles and workflows described herein are not only applicable to the compound but can also serve as a general framework for the target deconvolution of other novel small molecules.
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Technical Guide: Elucidating the Mechanism of Action for Methyl 2-(5-hydroxypyrimidin-2-YL)acetate (MHPA)
Abstract
This document presents a hypothesized mechanism of action for the novel compound, Methyl 2-(5-hydroxypyrimidin-2-YL)acetate (MHPA), and provides a comprehensive, step-by-step experimental framework for its validation. The central hypothesis is that MHPA functions as an anti-proliferative agent by acting as a prodrug. Following cellular uptake, it is presumed to be hydrolyzed by intracellular esterases into its active carboxylic acid form, 2-(5-hydroxypyrimidin-2-YL)acetic acid (HPAA). We postulate that HPAA subsequently inhibits the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating experimental cascade to rigorously test this hypothesis from cellular phenotype to direct target engagement and downstream metabolic consequences.
Introduction and Central Hypothesis
The pyrimidine scaffold is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][2][3] This diversity of function stems from the pyrimidine ring's ability to interact with a wide array of biological targets.[2] Many pyrimidine-based drugs exert their effects by acting as antimetabolites, specifically by inhibiting nucleotide biosynthesis pathways.[4][5] Rapidly proliferating cells, such as cancer cells or activated lymphocytes, are highly dependent on the de novo synthesis of pyrimidines for the production of DNA and RNA.[6][7]
The structure of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate (MHPA) contains two key features that inform our mechanistic hypothesis:
-
A Pyrimidine Core: Suggests potential interaction with enzymes involved in nucleotide metabolism.
-
A Methyl Ester Group: This moiety can enhance cell permeability and suggests a potential prodrug strategy, where intracellular esterases unmask a more polar, active carboxylic acid.
Based on these structural features and established pharmacological principles, we propose the following primary mechanism of action:
Hypothesis: Methyl 2-(5-hydroxypyrimidin-2-yl)acetate (MHPA) is a cell-permeable prodrug that is hydrolyzed intracellularly to its active carboxylic acid metabolite, HPAA. HPAA competitively inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH), blocking the de novo pyrimidine synthesis pathway and leading to an anti-proliferative effect.
The following sections outline a logical, multi-stage research plan to systematically investigate and validate this hypothesis.
Hypothesized Signaling Pathway
Caption: Hypothesized bioactivation of MHPA and its inhibitory effect on the pyrimidine synthesis pathway.
Part 1: Validation of Anti-Proliferative Activity
The first logical step is to confirm that MHPA exerts a cytostatic or cytotoxic effect on rapidly dividing cells and to perform a classic rescue experiment that is a hallmark of pyrimidine synthesis inhibition.
Experiment 1: Cellular Proliferation Assay
Causality: This experiment establishes the fundamental biological activity of the compound. A dose-dependent inhibition of proliferation is a prerequisite for any further mechanistic investigation into an anti-proliferative agent. We will use a cancer cell line known for its high proliferation rate, such as HeLa (cervical cancer) or A549 (lung cancer).
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of MHPA (e.g., from 100 µM to 0.5 nM) in complete culture medium.
-
Incubation: Replace the medium in the wells with the MHPA-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.
Expected Data Output:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| MHPA | HeLa | 72 | 5.2 |
| MHPA | A549 | 72 | 8.1 |
Experiment 2: Uridine Rescue Assay
Causality: This is a critical experiment to specifically implicate the pyrimidine synthesis pathway. If MHPA's anti-proliferative effect is due to the depletion of pyrimidines, then supplementing the culture medium with an exogenous source of pyrimidine (uridine) should bypass the enzymatic block and "rescue" the cells from the drug's effect.
Protocol:
-
Cell Seeding: Seed HeLa cells in 96-well plates as described in Experiment 1.
-
Co-treatment: Prepare MHPA at a fixed concentration around its IC90 value (e.g., 50 µM). Prepare a second set of solutions containing MHPA (50 µM) plus a serial dilution of uridine (e.g., from 1 mM to 1 µM).
-
Controls: Include wells with vehicle only, MHPA only, and uridine only.
-
Incubation & Assessment: Treat cells and incubate for 72 hours. Assess cell viability as described previously.
-
Data Analysis: Plot cell viability against uridine concentration in the presence of fixed MHPA. A dose-dependent restoration of viability would support the hypothesis.
Expected Outcome: The addition of uridine should antagonize the anti-proliferative effect of MHPA, shifting the IC50 value significantly higher.
Part 2: Elucidating the Prodrug Mechanism
This section aims to prove that MHPA is a prodrug that requires hydrolysis to its carboxylic acid form (HPAA) to become active.
Experiment 3: Comparative Activity of MHPA vs. HPAA
Causality: If the prodrug hypothesis is correct, the pre-synthesized active metabolite (HPAA) should exhibit potent anti-proliferative activity. Furthermore, in a cell-free enzymatic assay (see Part 3), MHPA should be inactive while HPAA should be potent. Comparing their activities in a cellular assay provides initial evidence. HPAA, being more polar, may have lower cell permeability, potentially resulting in a similar or slightly less potent cellular IC50 compared to the easily permeable MHPA prodrug.
Protocol:
-
Synthesis: Synthesize and purify the presumed active metabolite, 2-(5-hydroxypyrimidin-2-YL)acetic acid (HPAA).
-
Proliferation Assay: Perform the cellular proliferation assay (as in Experiment 1) in parallel for both MHPA and HPAA.
-
Data Analysis: Calculate and compare the IC50 values.
Expected Data Output:
| Compound | Form | Cellular IC50 (µM) | Interpretation |
| MHPA | Methyl Ester (Prodrug) | 5.2 | High cell permeability and intracellular activation. |
| HPAA | Carboxylic Acid (Active) | ~4.5 | Potent, but potentially limited by lower permeability. |
Experiment 4: LC-MS Analysis of Intracellular Metabolites
Causality: This experiment provides direct, unequivocal evidence of the intracellular conversion of MHPA to HPAA. By treating cells with MHPA and analyzing cell lysates over time, we can track the disappearance of the parent compound and the appearance of the active metabolite.
Protocol:
-
Cell Culture: Grow HeLa cells in 6-well plates to ~80% confluency.
-
Treatment: Treat cells with MHPA at its IC50 concentration (e.g., 5 µM).
-
Time Course: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells with ice-cold PBS.
-
Metabolite Extraction: Lyse the cells and extract small molecules using a methanol/acetonitrile/water solution.
-
LC-MS/MS Analysis: Analyze the extracts using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system with standards for both MHPA and HPAA to quantify their intracellular concentrations.
-
Data Analysis: Plot the concentration of MHPA and HPAA over time.
Expected Outcome: A time-dependent decrease in intracellular MHPA concentration with a corresponding increase in HPAA concentration.
Part 3: Direct Target Identification and Engagement
Here, we aim to prove that HPAA directly binds to and inhibits the DHODH enzyme.
Experiment 5: Recombinant DHODH Enzyme Inhibition Assay
Causality: This is the definitive biochemical experiment to prove direct inhibition of the hypothesized target. Using purified, recombinant human DHODH removes all other cellular variables. It directly tests the inhibitory potential of HPAA (and the lack thereof for MHPA) on the enzyme's catalytic activity.
Protocol:
-
Enzyme Source: Obtain purified, recombinant human DHODH.
-
Assay Principle: The assay measures the DHODH-catalyzed reduction of its cofactor, Coenzyme Q (CoQ), which can be monitored spectrophotometrically.
-
Procedure: a. In a 96-well plate, add assay buffer, DHODH enzyme, and the substrate Dihydroorotate. b. Add serial dilutions of HPAA and MHPA (as a negative control). Leflunomide's active metabolite (A77 1726) can be used as a positive control inhibitor.[8] c. Initiate the reaction by adding the cofactor (e.g., a water-soluble CoQ analog like CoQ1). d. Monitor the decrease in absorbance of a redox dye (like DCIP) at 600 nm over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of inhibitor concentration to determine the IC50 value for HPAA.
Expected Data Output:
| Compound | Target | Assay Type | IC50 (nM) |
| HPAA | Recombinant hDHODH | Biochemical | 15 |
| MHPA | Recombinant hDHODH | Biochemical | > 100,000 |
| A77 1726 | Recombinant hDHODH | Biochemical | 25 |
Experiment 6: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA provides evidence of target engagement in a physiological context (i.e., within intact cells). The principle is that a ligand (HPAA) binding to its target protein (DHODH) stabilizes the protein, increasing its melting temperature.
Protocol:
-
Treatment: Treat intact HeLa cells with HPAA (or vehicle).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis & Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Western Blot: Analyze the supernatant (containing soluble, non-denatured proteins) by Western blotting using an antibody specific for DHODH.
-
Data Analysis: Plot the amount of soluble DHODH at each temperature for both vehicle- and HPAA-treated samples. A rightward shift in the melting curve for the HPAA-treated sample indicates target engagement.
Experimental Workflow Diagram
Caption: A logical flow of experiments from cellular phenotype to direct target validation.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a rigorous and multi-faceted approach to testing the hypothesis that Methyl 2-(5-hydroxypyrimidin-2-YL)acetate is a prodrug inhibitor of DHODH. Successful execution of these experiments—demonstrating dose-dependent anti-proliferative activity, rescue by uridine, intracellular conversion to HPAA, direct enzymatic inhibition of DHODH by HPAA, and target engagement in cells—would provide compelling, multi-layered evidence to validate the proposed mechanism of action.
Future work could involve X-ray crystallography to determine the binding mode of HPAA within the DHODH active site, preclinical studies in animal models of cancer or autoimmune disease, and structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this promising chemical scaffold.
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- 10. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" FTIR analysis for functional groups
An Application Guide and Standard Protocol for the FTIR Analysis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate
Abstract
This technical document provides a comprehensive guide and a detailed protocol for the functional group analysis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate using Fourier Transform Infrared (FTIR) Spectroscopy. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and drug development sectors, this application note elucidates the theoretical underpinnings, a robust experimental workflow, and a systematic approach to spectral interpretation. By detailing the causality behind procedural steps and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural characterization of this and similar heterocyclic compounds.
Introduction: The Analytical Imperative
Methyl 2-(5-hydroxypyrimidin-2-yl)acetate is a heterocyclic compound featuring a pyrimidine core, a functionality of significant interest in medicinal chemistry and drug discovery due to its presence in numerous bioactive molecules.[1] Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and development of such compounds. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose, offering a rapid, non-destructive, and highly specific "molecular fingerprint."[1][2]
This method probes the vibrational transitions of molecular bonds. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, resulting in a unique spectrum that reveals the molecule's chemical architecture. This application note focuses on identifying the key functional groups within Methyl 2-(5-hydroxypyrimidin-2-yl)acetate: the hydroxyl (-OH), ester (C=O, C-O), and the pyrimidine ring system (C=C, C=N).
Foundational Principles: Correlating Structure with Spectra
The utility of FTIR spectroscopy lies in the direct relationship between the vibrational frequencies of covalent bonds and the functional groups they constitute.[3] The analysis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate hinges on the identification of several key vibrational modes.
-
The Hydroxyl (-OH) Group: The O-H stretching vibration is highly characteristic. Due to hydrogen bonding, this absorption typically appears as a broad and strong band in the 3500-3200 cm⁻¹ region. This broadening is a direct consequence of the various hydrogen-bonding states the molecule can adopt in a solid or liquid sample, creating a continuum of absorption frequencies.
-
The Ester Functional Group (-COOCH₃): This group gives rise to some of the most intense and easily identifiable peaks in the spectrum.[4]
-
Carbonyl (C=O) Stretch: The C=O stretching vibration produces a very strong and sharp absorption band, typically found between 1750 and 1735 cm⁻¹ for saturated aliphatic esters.[5][6] Its high intensity is due to the large change in dipole moment during the vibration.
-
C-O Stretches: Esters also exhibit two distinct C-O stretching vibrations. These appear as strong bands in the 1300-1000 cm⁻¹ region and are sometimes referred to as the "Rule of Three" for esters (along with the C=O peak).[4]
-
-
The Pyrimidine Ring: As a heterocyclic aromatic system, the pyrimidine ring displays a series of characteristic vibrations.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹.[7]
-
Ring C=C and C=N Stretches: These vibrations appear as a series of medium to sharp bands in the 1650-1450 cm⁻¹ region.[2][8] Their precise positions are sensitive to the substitution pattern on the ring.
-
-
Aliphatic C-H Bonds (-CH₂- and -CH₃): The methylene and methyl groups of the acetate moiety exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For its simplicity, speed, and minimal sample preparation, Attenuated Total Reflectance (ATR) is the recommended sampling technique for a solid powder like Methyl 2-(5-hydroxypyrimidin-2-yl)acetate.[9][10] The underlying principle involves an infrared beam passing through a high-refractive-index crystal (like diamond or zinc selenide), where it undergoes total internal reflection.[3][11] This creates an evanescent wave that penetrates a shallow depth into the sample placed in intimate contact with the crystal, allowing for the absorption spectrum to be measured.[11]
Materials and Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a single-reflection diamond ATR).
-
Sample: Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, in solid/powder form.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purging the sample compartment with dry air or nitrogen is recommended to minimize atmospheric H₂O and CO₂ interference.
-
ATR Crystal Cleaning (Self-Validation Step): This is a critical step to prevent cross-contamination. Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely. The cleanliness ensures that the collected spectrum is exclusively from the sample.[9]
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the instrument itself) and is automatically subtracted from the sample spectrum. This step is essential for data integrity, as it removes interfering signals from water vapor and carbon dioxide.
-
Sample Application: Place a small amount of the Methyl 2-(5-hydroxypyrimidin-2-yl)acetate powder onto the center of the ATR crystal. Only a few milligrams are needed.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is paramount for achieving a high-quality spectrum with strong signal intensity.[9][12] Poor contact will result in a weak, noisy spectrum.
-
Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio.
-
Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 2. Proper cleaning prevents carryover to subsequent analyses.[9]
Data Analysis and Interpretation Workflow
The interpretation of the resulting spectrum is a systematic process of correlating observed absorption bands with known functional group frequencies.
The Workflow
The process from sample to result can be visualized as a logical sequence.
Caption: Workflow for FTIR analysis using the ATR method.
Expected Vibrational Frequencies
The following table summarizes the expected absorption bands for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, providing a quantitative basis for spectral assignment.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 3000 - 2850 | Medium, Sharp |
| Ester Carbonyl (C=O) | C=O Stretch | 1750 - 1735 | Very Strong, Sharp |
| Pyrimidine Ring | C=C & C=N Stretches | 1650 - 1450 | Medium-Strong, Multiple Sharp Bands |
| Aliphatic C-H (-CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |
| Ester C-O | C-O Stretch (Asymmetric) | 1300 - 1200 | Strong, Sharp |
| Ester C-O | C-O Stretch (Symmetric) | 1150 - 1000 | Strong, Sharp |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Medium-Strong, Sharp |
Table References:[2][5][6][7][8]
Interpreting the Spectrum
-
High-Frequency Region (>2500 cm⁻¹): Begin by examining the region from 4000 to 2500 cm⁻¹. Look for a prominent, broad absorption band centered around 3300 cm⁻¹, which is the hallmark of the O-H group involved in hydrogen bonding. Also, identify the sharp peaks for aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches (just below 3000 cm⁻¹).[7]
-
Carbonyl Region (1900-1650 cm⁻¹): This region is dominated by the carbonyl group. An intense, sharp peak between 1750-1735 cm⁻¹ is definitive evidence of the ester's C=O bond.[6] Its presence is a primary confirmation of the ester functionality.
-
Double-Bond Region (1650-1450 cm⁻¹): Scan this area for a series of sharp, medium-intensity bands. These correspond to the C=C and C=N stretching vibrations within the pyrimidine ring, confirming the presence of the heterocyclic core.[2][8]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks, including the strong C-O stretching bands of the ester group (1300-1000 cm⁻¹) and various bending vibrations.[6] While individual peak assignment can be complex, the overall pattern in this region is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.
Conclusion
FTIR spectroscopy, particularly with the ATR sampling technique, provides a powerful and efficient method for the structural verification of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate. By systematically analyzing the key regions of the infrared spectrum, researchers can rapidly confirm the presence of the critical hydroxyl, ester, and pyrimidine functional groups. The protocol described herein is designed to be robust and self-validating, ensuring high-quality, reproducible data essential for the rigorous demands of pharmaceutical research and development.
References
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ResearchGate. (2025). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Available from: [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available from: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Available from: [Link]
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ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available from: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]
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YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available from: [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]
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NIST. (n.d.). Acetic acid, methyl ester - NIST WebBook. Available from: [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Available from: [Link]
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Canadian Science Publishing. (n.d.). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Available from: [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
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ResearchGate. (2025). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Available from: [Link]
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ResearchGate. (n.d.). FTIR Spectrum of Ester Compound A. Available from: [Link]
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YouTube. (2018). Using the FT-IR: Solid & Liquid Samples. Available from: [Link]
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ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available from: [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]
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ResearchGate. (n.d.). FT-IR Spectra of pyrimethamine (a), 2-hydroxypropyl- -cyclodextrin (b). Available from: [Link]
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]
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Rocky Mountain Labs. (2026). How to Prepare Samples for FTIR Testing. Available from: [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Available from: [Link]
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ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Available from: [Link]
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University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectroscopic studies and DFT calculations on the binary solution of methyl acetate with m-xylene. Available from: [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available from: [Link]
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Application Notes and Protocols for Anti-Inflammatory Screening of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate
Introduction: The Rationale for Screening a Novel Pyrimidine Derivative
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1] Notably, various pyrimidine-containing compounds have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and the master regulator of inflammation, nuclear factor-kappa B (NF-κB).[1]
"Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" is a novel compound featuring this promising pyrimidine core. While its specific biological activities are yet to be fully elucidated, its structural similarity to other known anti-inflammatory pyrimidines provides a strong rationale for its investigation as a potential therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" for anti-inflammatory properties, detailing both the theoretical underpinnings and practical step-by-step protocols for a tiered in vitro screening approach.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways
Based on the known anti-inflammatory mechanisms of pyrimidine derivatives, it is hypothesized that "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" may exert its effects through the inhibition of one or more key inflammatory signaling pathways. A primary candidate for its mechanism of action is the inhibition of the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[2] By potentially inhibiting IκB degradation or NF-κB nuclear translocation, "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" could suppress the production of these key inflammatory mediators.
Another plausible mechanism is the direct inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[3]
The following diagram illustrates the potential points of intervention for "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" within the inflammatory cascade.
Caption: Hypothesized anti-inflammatory mechanism of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate.
Tiered In Vitro Screening Strategy
A tiered approach is recommended to efficiently screen "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" for anti-inflammatory activity. This strategy begins with broad, cell-based assays to assess general anti-inflammatory potential and cytotoxicity, followed by more specific biochemical and molecular assays to elucidate the mechanism of action.
Caption: Tiered screening workflow for anti-inflammatory activity.
Protocols: In Vitro Anti-Inflammatory Assays
Cell Culture: Murine Macrophage RAW 264.7 Cells
The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for studying inflammation in vitro.[4]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Tier 1: Primary Screening
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate overnight.
-
Prepare serial dilutions of "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" in growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[5] NO is rapidly oxidized to nitrite (NO2-) and nitrate (NO3-). The Griess reagent detects nitrite in the cell culture supernatant, providing an indirect measure of NO production.[4]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (final concentration 1 µg/mL) for 24 hours. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + known inhibitor (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[6]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Tier 2: Secondary Screening & Mechanism of Action
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in cell culture supernatants.
Protocol:
-
Culture and treat RAW 264.7 cells with the test compound and LPS as described in the Griess assay protocol (steps 1-3).
-
After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[7]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[7]
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations from the standard curve.
Principle: This assay measures the activity of the COX-2 enzyme by detecting the production of Prostaglandin G2, an intermediate product, using a fluorometric probe.[3]
Protocol:
-
This assay is typically performed using a commercially available kit containing human recombinant COX-2 enzyme.
-
Prepare the assay buffer, COX probe, and COX cofactor as per the kit's instructions.[3]
-
In a 96-well white opaque plate, add the assay buffer, COX-2 enzyme, and different concentrations of "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate". Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid (the substrate for COX enzymes).
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.
-
The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition for each compound concentration.
Tier 3: Pathway Elucidation
Principle: This imaging-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon cell stimulation, providing direct evidence of NF-κB activation.[8]
Protocol:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.[9]
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.[9]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
In untreated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, p65 will be concentrated in the nucleus. Effective inhibition by the test compound will show a reduction in nuclear p65 staining compared to the LPS-only control.
Data Analysis and Interpretation
For each assay, it is crucial to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the measured response (e.g., NO production, cytokine secretion, or enzyme activity).
| Assay | Parameter Measured | Data Analysis | Interpretation |
| MTT Assay | Cell Viability | % Viability vs. Log[Concentration] | Determine the non-toxic concentration range for subsequent assays. |
| Griess Assay | Nitrite Concentration | % Inhibition of NO Production vs. Log[Concentration] | A low IC50 value indicates potent inhibition of NO production. |
| ELISA | TNF-α and IL-6 Concentration | % Inhibition of Cytokine Production vs. Log[Concentration] | Low IC50 values for both cytokines suggest broad anti-inflammatory activity. |
| COX-2 Inhibition | Enzyme Activity | % Inhibition of COX-2 Activity vs. Log[Concentration] | A low IC50 value indicates direct inhibition of the COX-2 enzyme. |
| NF-κB Translocation | Nuclear Fluorescence Intensity | Qualitative and Quantitative Image Analysis | Reduced nuclear p65 staining confirms inhibition of the NF-κB pathway. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No response to LPS stimulation | LPS inactivity, low cell passage number, mycoplasma contamination. | Use a fresh, validated batch of LPS. Use cells within a consistent passage number range. Regularly test cell cultures for mycoplasma. |
| Compound precipitation in media | Poor solubility of the test compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all wells. |
| High background in ELISA | Insufficient washing, non-specific antibody binding. | Increase the number of wash steps and ensure complete removal of wash buffer. Use a blocking buffer and optimize antibody concentrations. |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro anti-inflammatory screening of "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate." A positive outcome from this screening cascade, characterized by potent, non-toxic inhibition of key inflammatory mediators and pathways, would provide strong evidence for its potential as a novel anti-inflammatory agent. Such promising in vitro data would then warrant further investigation through in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, to evaluate its efficacy and safety in a whole-organism context.[10][11]
References
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- Al-Haj, N., et al. (2021). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 26(16), 4983.
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- ResearchGate. Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)
- Akhtar, M. J., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 10(52), 31139-31168.
- Promega Corporation. IL-6 Bioassay Technical Manual TM593.
- Shapiro, P. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. ASSAY and Drug Development Technologies, 10(5), 447-457.
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- Sigma-Aldrich. Nitrite Assay Kit (Griess Reagent).
- Todea, M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8.
- Azzam, R. A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
- Bani-Hani, K. E. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of basic and clinical physiology and pharmacology, 25(2), 223-231.
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
- Zhang, T., et al. (2020). Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells.
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- MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
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- Gagliardi, M., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12853.
- MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
- Thermo Fisher Scientific. Human IL-6 ELISA Reagent Kit.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
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- Azzam, R. A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
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The Pivotal Role of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: The Unseen Architect in Novel Therapeutics
In the intricate landscape of pharmaceutical development, the strategic design and synthesis of molecular intermediates are paramount to the successful discovery of novel therapeutics. Among the vast array of heterocyclic scaffolds, the pyrimidine core stands out for its prevalence in a multitude of clinically significant drugs, ranging from antiviral agents to kinase inhibitors.[1][2] This guide focuses on a particularly valuable, yet under-documented intermediate: Methyl 2-(5-hydroxypyrimidin-2-yl)acetate . The strategic placement of a hydroxyl group at the 5-position and a methyl acetate moiety at the 2-position of the pyrimidine ring offers a unique combination of functionalities, making it a highly versatile building block for the synthesis of complex, biologically active molecules.
The 5-hydroxy group can act as a crucial hydrogen bond donor and acceptor, interacting with key residues in biological targets, while the 2-methyl acetate provides a reactive handle for further molecular elaboration and diversification. This unique structural arrangement has significant implications for the development of targeted therapies, particularly in the realms of oncology and virology. This document provides a comprehensive overview of the synthesis and potential applications of this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Strategic Synthesis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate: A Multi-Step Approach
The synthesis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate is not a trivial one-step process. It requires a carefully planned multi-step sequence that strategically builds the molecule while protecting reactive functional groups. The following protocol outlines a plausible and efficient pathway, drawing upon established methodologies in heterocyclic chemistry.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate.
Part 1: Synthesis of the Core Intermediate - 2-Methyl-5-methoxypyrimidine
The synthesis begins with the construction of the pyrimidine ring, incorporating the key methyl and methoxy functionalities. The methoxy group serves as a protected form of the final hydroxyl group, preventing unwanted side reactions in subsequent steps.
Protocol 1: Synthesis of 2-Methyl-5-methoxypyrimidine
This procedure is adapted from established methods for pyrimidine synthesis, which often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[3]
| Step | Procedure | Causality and Expert Insights |
| 1 | In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethoxy-2-methylpropanal (1 equivalent) in ethanol. | The choice of 3,3-dimethoxy-2-methylpropanal provides the C3 backbone with the desired methyl group at the future 2-position of the pyrimidine ring. The methoxy groups are precursors to the aldehyde functionalities needed for cyclization. |
| 2 | Add acetamidine hydrochloride (1.2 equivalents) and sodium ethoxide (2.5 equivalents) to the solution. | Acetamidine provides the N-C-N fragment for the pyrimidine ring formation. Sodium ethoxide acts as a base to deprotonate the acetamidine and catalyze the condensation reaction. |
| 3 | Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Refluxing provides the necessary energy for the condensation and cyclization to occur. TLC is a crucial in-process control to determine the completion of the reaction. |
| 4 | After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. | Neutralization is important to quench the basic reaction conditions before work-up. |
| 5 | Remove the solvent under reduced pressure. | This step concentrates the product for subsequent purification. |
| 6 | Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-methyl-5-methoxypyrimidine. | Column chromatography is essential to isolate the desired product from byproducts and unreacted starting materials, ensuring high purity for the subsequent steps. |
Part 2: Functionalization of the 2-Methyl Group
The next phase involves the selective functionalization of the methyl group at the 2-position to introduce the acetate side chain. This is achieved through a three-step sequence: radical bromination, cyanation, and hydrolysis followed by esterification.
Protocol 2: Synthesis of 5-Methoxy-2-(bromomethyl)pyrimidine
Free radical bromination is a classic method for the halogenation of benzylic and allylic C-H bonds, and it can be effectively applied to the methyl group of 2-methylpyrimidines.
| Step | Procedure | Causality and Expert Insights |
| 1 | Dissolve 2-methyl-5-methoxypyrimidine (1 equivalent) in anhydrous carbon tetrachloride (CCl4) in a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp). | Carbon tetrachloride is a standard solvent for radical reactions. Anhydrous conditions are crucial to prevent side reactions. |
| 2 | Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution. | NBS is the source of bromine radicals. AIBN is a radical initiator that decomposes upon heating or irradiation to start the chain reaction. A slight excess of NBS ensures complete conversion of the starting material. |
| 3 | Reflux the mixture with irradiation for 2-4 hours. Monitor the reaction by TLC. | The combination of heat and light promotes the homolytic cleavage of AIBN and initiates the radical chain reaction. The progress is monitored to avoid over-bromination. |
| 4 | Cool the reaction mixture and filter off the succinimide byproduct. | Succinimide is a solid byproduct of the reaction and can be easily removed by filtration. |
| 5 | Wash the filtrate with saturated sodium bicarbonate solution and then with brine. | This washing step removes any remaining acidic impurities and unreacted NBS. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | This step removes residual water from the organic phase. |
| 7 | The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary. | For many subsequent nucleophilic substitution reactions, the crude product is often of sufficient purity. |
Protocol 3: Synthesis of 2-(5-Methoxypyrimidin-2-yl)acetonitrile
The bromomethyl group is a good electrophile for nucleophilic substitution. Reaction with sodium cyanide introduces the nitrile group, which is a precursor to the carboxylic acid.
| Step | Procedure | Causality and Expert Insights |
| 1 | Dissolve 5-methoxy-2-(bromomethyl)pyrimidine (1 equivalent) in dimethyl sulfoxide (DMSO). | DMSO is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (Na+) effectively, leaving the cyanide anion more nucleophilic. |
| 2 | Add sodium cyanide (NaCN) (1.2 equivalents) portion-wise to the solution at room temperature, while monitoring the temperature. | Sodium cyanide is the nucleophile. A slight excess ensures complete reaction. Portion-wise addition helps to control any potential exotherm. |
| 3 | Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. | Room temperature is generally sufficient for this SN2 reaction. |
| 4 | Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. | Quenching with water precipitates the product and allows for extraction into an organic solvent. |
| 5 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | These are standard work-up procedures to isolate and purify the product. |
| 6 | Purify the crude product by column chromatography on silica gel to obtain 2-(5-methoxypyrimidin-2-yl)acetonitrile. | Purification is necessary to remove any unreacted starting material and byproducts before proceeding to the next step. |
Protocol 4: Synthesis of Methyl 2-(5-Methoxypyrimidin-2-yl)acetate
The nitrile is first hydrolyzed to the corresponding carboxylic acid, which is then esterified to the desired methyl ester.
| Step | Procedure | Causality and Expert Insights |
| 1 | Hydrolysis: Suspend 2-(5-methoxypyrimidin-2-yl)acetonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water. | Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds through a protonated nitrile intermediate. |
| 2 | Reflux the mixture for 12-16 hours. | The high temperature is required to drive the hydrolysis to completion. |
| 3 | Cool the reaction mixture and adjust the pH to ~3-4 with a saturated sodium bicarbonate solution. | Adjusting the pH to the isoelectric point of the amino acid will cause it to precipitate, facilitating its isolation. |
| 4 | Collect the precipitated 2-(5-methoxypyrimidin-2-yl)acetic acid by filtration and dry under vacuum. | Filtration is a simple and effective method for isolating the solid product. |
| 5 | Esterification: Suspend the dried 2-(5-methoxypyrimidin-2-yl)acetic acid (1 equivalent) in anhydrous methanol. | Methanol serves as both the solvent and the reagent for the esterification. Anhydrous conditions are important to drive the equilibrium towards the ester product. |
| 6 | Add thionyl chloride (SOCl2) (1.5 equivalents) dropwise at 0 °C. | Thionyl chloride activates the carboxylic acid by converting it to an acyl chloride intermediate, which is highly reactive towards the alcohol. The reaction with methanol then forms the methyl ester. This is a common and efficient method for esterification.[4] |
| 7 | Reflux the reaction mixture for 4-6 hours. | Heating ensures the completion of the esterification reaction. |
| 8 | Cool the reaction and remove the solvent under reduced pressure. | This step removes excess methanol and thionyl chloride. |
| 9 | Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. | The washing steps remove any remaining acidic impurities. |
| 10 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield Methyl 2-(5-methoxypyrimidin-2-yl)acetate. | Final purification ensures the high purity of the intermediate. |
Part 3: Deprotection to Yield the Final Intermediate
The final step is the deprotection of the methoxy group to reveal the desired hydroxyl functionality.
Protocol 5: Synthesis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate
Boron tribromide (BBr3) is a powerful reagent for the cleavage of methyl ethers, especially aryl methyl ethers.
| Step | Procedure | Causality and Expert Insights |
| 1 | Dissolve Methyl 2-(5-methoxypyrimidin-2-yl)acetate (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). | Anhydrous and inert conditions are critical as BBr3 is highly reactive with moisture. |
| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | The reaction is highly exothermic and cooling is necessary to control the reaction rate and prevent side reactions. |
| 3 | Add a solution of boron tribromide (BBr3) (1.2 equivalents) in DCM dropwise to the cooled solution. | BBr3 is the deprotecting agent. A slight excess ensures complete cleavage of the ether. |
| 4 | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. | Allowing the reaction to warm to room temperature ensures the reaction goes to completion. |
| 5 | Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol. | Methanol reacts with the excess BBr3 and the boron complexes to liberate the free hydroxyl group. This step must be done carefully as it is exothermic. |
| 6 | Remove the solvent under reduced pressure. | This step removes the DCM and excess methanol. |
| 7 | Co-evaporate the residue with methanol several times to remove any remaining boron species. | This is a crucial step to ensure all boron byproducts are removed. |
| 8 | Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to afford the final product, Methyl 2-(5-hydroxypyrimidin-2-yl)acetate. | Final purification provides the target intermediate in high purity, ready for use in subsequent drug synthesis. |
Application Notes: A Versatile Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases and interact with a wide range of biological targets.[1][2] The presence of the 5-hydroxyl group and the 2-acetate moiety in "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" makes it a particularly attractive intermediate for the synthesis of kinase inhibitors and antiviral agents.
Application in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors.[6][7]
The 5-hydroxyl group of the intermediate can form a critical hydrogen bond with the hinge region of the kinase active site, a key interaction for potent inhibition. The 2-methyl acetate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This allows for the exploration of the "solvent-exposed" region of the kinase active site, enabling the optimization of potency and selectivity.
Caption: General workflow for the application of the intermediate in kinase inhibitor synthesis.
Example of a Target Kinase Family: Epidermal Growth Factor Receptor (EGFR) tyrosine kinases are important targets in cancer therapy. Several approved EGFR inhibitors feature a pyrimidine core. The 5-hydroxyl group of our intermediate could potentially mimic the interaction of water molecules or key residues in the active site, leading to novel binding modes and improved inhibitor profiles.[8]
Application in Antiviral Drug Synthesis
The pyrimidine scaffold is also a cornerstone in the development of antiviral drugs, particularly nucleoside and non-nucleoside inhibitors of viral polymerases and proteases.[9][10]
The 5-hydroxyl group can participate in crucial interactions with the active site of viral enzymes. The 2-acetate side chain can be modified to introduce functionalities that mimic the sugar or phosphate groups of natural nucleosides or to introduce groups that target other pockets of the enzyme.
Example of a Target Virus: The Herpes Simplex Virus (HSV) thymidine kinase is a key enzyme in the viral replication cycle and a target for many antiherpetic drugs. 5-substituted pyrimidine nucleosides are a well-known class of HSV inhibitors.[9] While our intermediate is not a nucleoside itself, the 5-hydroxypyrimidine core is a valuable starting point for the synthesis of novel non-nucleoside inhibitors that could target allosteric sites on the viral enzymes.
Data Presentation: Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis.
| Property | Predicted Value | Data Source |
| Molecular Formula | C7H8N2O3 | - |
| Molecular Weight | 168.15 g/mol | - |
| LogP | ~0.5 | ChemDraw Prediction |
| pKa (hydroxyl group) | ~8-9 | Estimated based on similar phenols |
| Appearance | Off-white to pale yellow solid | Expected |
Conclusion: A Gateway to Novel Therapeutics
"Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" represents a strategically designed and highly valuable intermediate for the synthesis of a diverse range of potential drug candidates. Its synthesis, although multi-stepped, relies on well-established and robust chemical transformations. The unique combination of a 5-hydroxyl group and a 2-acetate functionality provides a versatile platform for the development of potent and selective kinase inhibitors and novel antiviral agents. The detailed protocols and application notes provided in this guide are intended to empower researchers and drug development professionals to unlock the full potential of this promising molecular scaffold in the quest for new and effective medicines.
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Pyrimidine synthesis. Organic Chemistry Portal.
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
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Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. Benchchem.
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Protective Groups. Organic Chemistry Portal.
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Troubleshooting & Optimization
"Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" synthesis side reaction troubleshooting
Welcome to the technical support center for the synthesis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important pyrimidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Proposed Synthetic Pathway
A common and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon. For the synthesis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, a plausible and frequently employed strategy involves a multi-step sequence, which provides multiple points for control and optimization. The pathway we will be troubleshooting is as follows:
-
Step 1: Knoevenagel Condensation to form a key intermediate.
-
Step 2: Cyclocondensation with Thiourea to build the pyrimidine ring.
-
Step 3: S-Alkylation and subsequent transformation to install the acetate side chain and the 5-hydroxy group.
This approach is chosen for its robustness and the common challenges it presents, making it an excellent basis for a comprehensive troubleshooting guide.
Troubleshooting Guide
Issue 1: Low Yield in the Knoevenagel Condensation Step
Question: I am reacting diethyl malonate with an orthoformate derivative to generate an ethoxymethylene malonate intermediate, but my yields are consistently low. What could be the issue?
Answer:
Low yields in the Knoevenagel condensation to form diethyl ethoxymethylenemalonate or similar intermediates are often traced back to incomplete reaction or side reactions. The primary cause is often related to the removal of the ethanol byproduct, which can shift the equilibrium back to the starting materials.
Troubleshooting Steps:
-
Effective Removal of Byproducts: The reaction is an equilibrium process. Ensure that the ethanol formed is efficiently removed. This can be achieved by:
-
Using a Dean-Stark apparatus if the reaction is run at a suitable temperature with a solvent that forms an azeotrope with ethanol.
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Performing the reaction under a slow stream of an inert gas (e.g., nitrogen or argon) to facilitate the evaporation of volatile byproducts.
-
-
Catalyst Activity: The choice and activity of the catalyst are crucial.
-
Acid Catalysis: If using an acid catalyst (e.g., p-toluenesulfonic acid), ensure it is not deactivated. The presence of water in the reactants or solvent can inhibit the catalyst. Use anhydrous reagents and solvents.
-
Base Catalysis: For base-catalyzed variants (e.g., using piperidine or a similar amine), ensure the base is not quenched by acidic impurities in your starting materials.
-
-
Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion.
Issue 2: Formation of a Major Side Product in the Cyclocondensation with Thiourea
Question: During the cyclocondensation of my malonate derivative with thiourea, I am observing a significant amount of an unknown impurity in my crude product. What is the likely identity of this side product and how can I prevent its formation?
Answer:
A common side reaction in the condensation of malonate derivatives with thiourea is the self-condensation of the malonate or reaction at an undesired position. Another possibility is the formation of a Michael adduct if an α,β-unsaturated system is used.
Troubleshooting Steps:
-
Control of Reaction Conditions: The reaction outcome is highly dependent on the base and solvent system.
-
Base Strength: A very strong base can lead to undesired deprotonation and side reactions. Sodium ethoxide is commonly used; ensure its stoichiometry is correct. An excess of base can promote side reactions.
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Reaction Temperature: Running the reaction at too high a temperature can lead to decomposition or the formation of undesired byproducts. It is often beneficial to add the reagents at a lower temperature and then slowly warm the reaction mixture.
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Purity of Starting Materials: Impurities in the malonate derivative or thiourea can lead to the formation of side products. Ensure all starting materials are of high purity.
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Step-wise Addition: Adding the base to a solution of the malonate derivative and thiourea can sometimes help to control the reaction and minimize side product formation.
Below is a diagram illustrating a potential side reaction pathway:
Caption: Potential main and side reaction pathways.
Issue 3: Difficulty in the S-Alkylation and Subsequent Hydrolysis/Oxidation
Question: I have successfully synthesized the 2-thiopyrimidine intermediate, but I am struggling with the S-alkylation step. I am either getting no reaction or a mixture of products.
Answer:
Challenges in the S-alkylation of 2-thiopyrimidines often stem from the ambident nucleophilic nature of the thiouracil ring and the reactivity of the alkylating agent.
Troubleshooting Steps:
-
Choice of Base and Solvent: The regioselectivity of the alkylation (S- vs. N-alkylation) can be influenced by the reaction conditions.
-
For S-alkylation: A polar aprotic solvent like DMF or acetonitrile with a mild base such as potassium carbonate is often preferred. This combination favors the more nucleophilic sulfur atom.
-
For N-alkylation: A stronger base and a polar protic solvent might favor N-alkylation.
-
-
Reactivity of the Alkylating Agent: The choice of the alkylating agent is critical. For introducing the acetate moiety, methyl bromoacetate or methyl chloroacetate are commonly used. Ensure the reagent is fresh and of high purity.
-
Temperature Control: These reactions are often exothermic. It is advisable to perform the addition of the alkylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product, Methyl 2-(5-hydroxypyrimidin-2-yl)acetate?
A1: The purification of the final product can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an excellent method for obtaining highly pure material.
Q2: How can I confirm the structure of my final product and identify impurities?
A2: A combination of analytical techniques is essential for structure elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the pyrimidine ring and the acetate side chain.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and to quantify any impurities.
Q3: Can I use urea instead of thiourea in the cyclocondensation step?
A3: Yes, urea can be used in place of thiourea for the cyclocondensation reaction. This would lead directly to a 2-hydroxypyrimidine derivative, potentially simplifying the synthetic route by avoiding the S-alkylation and subsequent steps. However, the reactivity and optimal reaction conditions may differ, and you might need to re-optimize the procedure.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy |
| Malonate Self-Condensation Product | Use of an overly strong base or high temperatures. | Use a milder base (e.g., K₂CO₃) or stoichiometric amounts of a stronger base (e.g., NaOEt). Maintain a lower reaction temperature. |
| N-Alkylated Isomer | Reaction conditions favoring N-alkylation (strong base, protic solvent). | Use a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) for S-alkylation. |
| Michael Adduct | If using an α,β-unsaturated precursor, the nucleophile can add to the β-position. | Control the stoichiometry of the nucleophile and the reaction temperature. |
| Incomplete Cyclization | Insufficient reaction time or temperature; deactivated catalyst. | Monitor the reaction by TLC/GC to ensure completion. Use fresh, active catalyst. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl ethoxymethylenemalonate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diethyl malonate (1.0 eq), triethyl orthoformate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.
-
Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Experimental workflow for intermediate synthesis.
References
-
Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
-
Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc. [Link]
Technical Support Center: Synthesis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions for improved yields and purity.
Conceptual Overview: A Two-Stage Synthetic Approach
The synthesis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate is most practically approached in two key stages:
-
Formation of the Carboxylic Acid Intermediate: Synthesis of 5-hydroxypyrimidine-2-carboxylic acid. A plausible and documented route involves the initial protection of the hydroxyl group of 5-bromo-2-cyanopyrimidine, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent deprotection.
-
Esterification: Conversion of 5-hydroxypyrimidine-2-carboxylic acid to its corresponding methyl ester, Methyl 2-(5-hydroxypyrimidin-2-yl)acetate. The Fischer-Speier esterification is a classic and effective method for this transformation.[1][2][3]
This guide will address potential issues in both stages of this synthetic pathway.
Troubleshooting Guide & FAQs
Part 1: Synthesis of 5-hydroxypyrimidine-2-carboxylic acid
A likely synthetic route, based on available literature for similar structures, is outlined below.[4] This provides a framework for understanding the potential challenges.
Caption: Proposed synthetic pathway for 5-hydroxypyrimidine-2-carboxylic acid.
Q1: My initial protection of 5-bromo-2-cyanopyrimidine with benzyl alcohol is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this copper-catalyzed N-arylation-type reaction often stem from a few key factors:
-
Catalyst Inactivation: Copper(I) iodide (CuI) is sensitive to oxidation. Ensure you are using freshly purchased or properly stored CuI. The use of a ligand like 1,10-phenanthroline is crucial to stabilize the copper catalyst and facilitate the reaction.
-
Base Strength and Solubility: Cesium carbonate (Cs2CO3) is often used for its high basicity and solubility in organic solvents. If you are using a weaker or less soluble base (e.g., K2CO3), the reaction may be sluggish. Ensure the base is finely powdered and dry.
-
Reaction Temperature: This type of reaction often requires elevated temperatures (e.g., 80-110°C) to proceed at a reasonable rate. Ensure your reaction is being heated uniformly and to the correct temperature.
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or slightly increasing the temperature.
Troubleshooting Table 1: Optimizing the Benzyl Protection Step
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst | CuI (5-10 mol%) | Use freshly opened CuI; consider adding a catalytic amount of a reducing agent like ascorbic acid. | Ensures the active Cu(I) species is present. |
| Ligand | 1,10-phenanthroline (10-20 mol%) | Ensure the ligand is pure and dry. | Stabilizes the copper catalyst and improves its activity. |
| Base | Cesium Carbonate (2-3 equiv.) | Use finely ground, anhydrous Cs2CO3. | Maximizes the effective concentration of the base. |
| Solvent | Toluene or Dioxane | Ensure the solvent is anhydrous. | Water can interfere with the catalytic cycle. |
| Temperature | 80-110°C | Gradually increase the temperature in 10°C increments. | Increases reaction rate, but be mindful of potential decomposition. |
Q2: During the hydrolysis of the nitrile group in 5-benzyloxy-2-cyanopyrimidine, I am getting a mixture of the amide and the carboxylic acid. How can I drive the reaction to completion?
A2: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue. To favor the formation of the carboxylic acid, you need to employ more forcing reaction conditions.
-
Increase Reaction Time and/or Temperature: Prolonged heating under strong acidic or basic conditions is typically required for the complete hydrolysis of the amide.
-
Use a Stronger Acid or Base: If you are using milder conditions (e.g., dilute HCl or NaOH), switching to a more concentrated solution (e.g., 6M HCl or 6M NaOH) and refluxing can be effective.
-
Consider a Two-Step, One-Pot Procedure: First, perform a milder hydrolysis to the amide, and then, without isolating the amide, add a stronger acid or base and heat to complete the conversion to the carboxylic acid.
Q3: The deprotection of the benzyl group is resulting in a complex mixture of products. What could be going wrong?
A3: Hydrogenolysis is the standard method for benzyl ether cleavage. However, side reactions can occur if not performed carefully.
-
Catalyst Poisoning: The pyrimidine ring itself can sometimes interfere with the palladium catalyst. Ensure you are using a sufficient catalyst loading (e.g., 5-10 mol% of Pd on carbon).
-
Over-reduction: While less common for the pyrimidine ring itself, other functional groups could be susceptible to reduction. Ensure you are using a moderate hydrogen pressure (e.g., 1-3 atm).
-
Incomplete Reaction: Monitor the reaction by TLC or LC-MS. If starting material remains, you may need to refresh the catalyst or increase the hydrogen pressure.
Part 2: Fischer-Speier Esterification of 5-hydroxypyrimidine-2-carboxylic acid
The conversion of the carboxylic acid to the methyl ester is an equilibrium-driven process.[1][3]
Caption: Simplified mechanism of the Fischer-Speier Esterification.
Q4: My Fischer esterification of 5-hydroxypyrimidine-2-carboxylic acid is giving a very low yield of the desired methyl ester. What are the key factors to consider for optimization?
A4: The Fischer esterification is a reversible reaction, so driving the equilibrium towards the product is critical for achieving a high yield.[1][3][5]
-
Excess Alcohol: The most common strategy is to use a large excess of methanol, which also serves as the solvent.[2][6] This shifts the equilibrium to the product side according to Le Chatelier's principle.
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials. While using excess methanol helps, for stubborn reactions, removing water azeotropically with a Dean-Stark apparatus (using a co-solvent like toluene) can be very effective.[5]
-
Acid Catalyst: A strong acid catalyst is essential.[2][7] Common choices include sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).[1][3] The amount of catalyst should be catalytic (typically 1-5 mol%), as too much can lead to side reactions and decomposition.
-
Reaction Temperature: The reaction is typically performed at the reflux temperature of the alcohol.[5] Ensure the reaction is heated sufficiently to allow for a reasonable reaction rate.
Troubleshooting Table 2: Optimizing the Fischer Esterification
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Alcohol | Methanol (as solvent) | Ensure methanol is anhydrous. | Water in the starting material will inhibit the forward reaction. |
| Catalyst | H2SO4 or p-TsOH (1-5 mol%) | Try a different acid catalyst; ensure it is fully dissolved. | Catalyst choice can influence reaction rate and side products. |
| Water Removal | N/A (driven by excess alcohol) | Add molecular sieves to the reaction mixture or use a Dean-Stark apparatus with a co-solvent. | Actively removing water will significantly shift the equilibrium to the product side. |
| Temperature | Reflux | Ensure a steady reflux is maintained. | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-24 hours | Monitor by TLC/LC-MS and extend the time if starting material persists. | The reaction can be slow to reach equilibrium. |
Q5: I am having difficulty purifying the final product, Methyl 2-(5-hydroxypyrimidin-2-yl)acetate. What are some effective purification strategies?
A5: The purification strategy will depend on the nature of the impurities.
-
Unreacted Carboxylic Acid: If you have unreacted starting material, you can perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer. Be cautious, as a strong base could potentially hydrolyze your ester product.
-
Other Organic Impurities: If you have other non-acidic organic impurities, column chromatography on silica gel is a standard and effective method. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate) should allow for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to achieve high purity. Experiment with different solvents (e.g., ethyl acetate, methanol, or mixtures with hexanes) to find conditions that give good crystal formation.
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxypyrimidine-2-carboxylic acid (Illustrative)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for your specific setup.
-
To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) in toluene (10 mL/mmol) is added cesium carbonate (2.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and benzyl alcohol (1.5 eq).
-
The mixture is heated to 100°C and stirred for 12-24 hours, monitoring by TLC.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude 5-benzyloxy-2-cyanopyrimidine is purified by column chromatography.
-
The purified intermediate is dissolved in a 1:1 mixture of ethanol and 6M aqueous NaOH (5 mL/mmol).
-
The mixture is heated to reflux for 8-16 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any non-polar impurities.
-
The aqueous layer is acidified to pH 3-4 with 1N HCl, resulting in the precipitation of 5-benzyloxy-2-carboxylic acid. The solid is collected by filtration and dried.
-
The 5-benzyloxy-2-carboxylic acid is dissolved in methanol (10 mL/mmol), and 10% Pd/C (5 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the deprotection is complete.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 5-hydroxypyrimidine-2-carboxylic acid.
Protocol 2: Fischer Esterification to Methyl 2-(5-hydroxypyrimidin-2-yl)acetate
-
To a suspension of 5-hydroxypyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL/mmol) is added concentrated sulfuric acid (0.05 eq) dropwise at 0°C.
-
The reaction mixture is then heated to reflux and stirred for 6-24 hours, with progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL/mmol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
References
-
James, M. Fischer Esterification. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Khan Academy. Fischer esterification. [Link]
- Google Patents. US2417318A - Method of producing 4-hydroxy pyrimidines.
- Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Google Patents.
-
RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]
-
ResearchGate. How to purify esterefication product? [Link]
- Google Patents.
- Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
ResearchGate. Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]
- Google Patents.
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
University of Greenwich. Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. [Link]
- Google Patents. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
PubMed. Methyl Esterification Assisted MALDI FTMS Characterization of the Orcokinin Neuropeptide Family. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
Technical Support Center: Reaction Condition Optimization for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a higher success rate and a deeper understanding of the reaction mechanism.
Introduction
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, as this heterocyclic scaffold is present in numerous therapeutic agents.[1] Methyl 2-(5-hydroxypyrimidin-2-yl)acetate is a valuable building block, and its efficient synthesis is crucial for drug discovery programs. This guide focuses on a plausible and efficient synthetic route: the cyclocondensation of guanidine with a suitable C3 synthon, Methyl 4,4-dimethoxy-3-oxobutanoate.[2] We will explore the optimization of this reaction and address common challenges encountered during the synthesis.
Proposed Synthetic Pathway
The recommended synthetic approach involves a two-step process: the formation of the C3 synthon and the subsequent cyclization with guanidine.
Sources
Minimizing byproduct formation in "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to overcome common challenges, primarily focusing on the minimization of byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate, providing detailed explanations and actionable solutions.
Q1: I am observing a significant amount of a byproduct that appears to be a dimer or polymer of my starting materials. What is causing this and how can I prevent it?
A1: Cause of Dimerization/Polymerization
The formation of dimeric or polymeric byproducts often stems from the high reactivity of the starting materials under the reaction conditions. Specifically, condensation reactions between the pyrimidine ring and the acetate moiety can occur, especially at elevated temperatures or in the presence of strong bases which can deprotonate multiple sites, leading to side reactions.
Troubleshooting and Prevention:
-
Temperature Control: Drastic reaction temperatures can accelerate side reactions. It is crucial to maintain the recommended temperature range. For instance, some syntheses of related pyridine derivatives are conducted at elevated temperatures (160-200°C) in an autoclave, which can lead to byproducts if not carefully controlled.[1] Consider running the reaction at a lower temperature for a longer duration.
-
Controlled Addition of Reagents: Instead of adding all reagents at once, a slow, dropwise addition of one reactant to the other can maintain a low instantaneous concentration of the reactive species, thereby minimizing self-condensation.
-
Choice of Base: The strength and stoichiometry of the base are critical. A very strong base might indiscriminately deprotonate various acidic protons, leading to multiple reactive species. Consider using a weaker base or a stoichiometric amount of a stronger, non-nucleophilic base.
Q2: My reaction is sluggish and gives a low yield of the desired product, with a lot of unreacted starting material. How can I improve the reaction rate and conversion?
A2: Addressing Low Reactivity
Low conversion can be attributed to several factors including insufficient activation of the starting materials, catalyst deactivation, or suboptimal reaction conditions.
Optimization Strategies:
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Polar aprotic solvents like DMF or DMSO are often effective in dissolving reactants and promoting the desired reaction.[2][3]
-
Catalyst Selection: If a catalyst is used, ensure it is active and not poisoned. For instance, in hydrogenations using a Pd/C catalyst, the catalyst quality is paramount.[4]
-
Reaction Time and Temperature: As a general principle, increasing the reaction temperature can enhance the rate. However, this must be balanced with the potential for increased byproduct formation.[1] A systematic study of the reaction time and temperature profile can help identify the optimal conditions for maximizing the yield of the desired product. Some reactions may require extended periods, from several hours to overnight, to reach completion.[2][5][6][7]
Q3: I am struggling with the purification of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. The byproducts have similar polarity to my product, making column chromatography difficult.
A3: Purification Challenges and Solutions
Co-elution of byproducts with the desired product is a common challenge in purification.
Strategies for Improved Separation:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Derivative Formation: In some cases, it may be beneficial to convert the product into a derivative that has significantly different polarity, allowing for easier separation. The derivative can then be converted back to the desired product.
-
Alternative Chromatographic Techniques: If standard column chromatography is ineffective, consider other techniques such as preparative HPLC or using a different stationary phase for your column.
-
Work-up Procedure: A well-designed work-up can significantly simplify purification. This includes acid-base extractions to remove acidic or basic impurities. For example, adjusting the pH of the reaction mixture can facilitate the separation of acidic or basic compounds.[4]
Q4: What are some of the key reaction parameters I should focus on to minimize byproduct formation in general?
A4: Key Parameters for Minimizing Byproducts
Controlling byproduct formation is a multi-faceted challenge. Here are the critical parameters to monitor and optimize:
| Parameter | Impact on Byproduct Formation | Recommended Action |
| Temperature | Higher temperatures can lead to thermal degradation and unwanted side reactions.[1] | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. |
| Reaction Time | Prolonged reaction times can lead to the formation of degradation products. | Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed. |
| Stoichiometry of Reagents | An excess of a particular reagent can lead to the formation of byproducts derived from that reagent. | Use a 1:1 stoichiometry of the key reactants unless an excess is mechanistically required. |
| Atmosphere | The presence of oxygen or moisture can lead to oxidative or hydrolytic side reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagents or intermediates are sensitive. |
Visualizing the Path to Purity: A Logic Diagram
The following diagram illustrates a systematic approach to troubleshooting byproduct formation in your synthesis.
Caption: A workflow for troubleshooting and minimizing byproduct formation.
Experimental Protocols
To provide a practical context, here is a generalized protocol for a key step that is often challenging, followed by a detailed purification procedure.
Protocol 1: General Procedure for the Synthesis of a Pyrimidine Derivative
This protocol is a composite based on common synthetic strategies for related heterocyclic compounds and should be adapted for the specific synthesis of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate.
Materials:
-
Appropriate pyrimidine precursor
-
Methyl acetate derivative
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and an inert gas inlet.
-
Under a positive pressure of inert gas, add the pyrimidine precursor and the anhydrous solvent to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the base portion-wise to the stirred solution, ensuring the temperature does not rise significantly.
-
After the addition of the base is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Add the methyl acetate derivative dropwise via a syringe or dropping funnel over a period of 30-60 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for the predetermined reaction time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Proceed with the work-up and purification as described below.
Protocol 2: Work-up and Purification
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[4][5][7]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified Methyl 2-(5-hydroxypyrimidin-2-YL)acetate.
-
References
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022-11-09). MDPI.
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. Google Patents.
- Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols. Benchchem.
- Synthesis of 2-methyl pyridine by acetylene acetonitrile method. Google Patents.
- US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Google Patents.
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
- Synthesis technology of 2-methylpyridine. ResearchGate.
- US3846435A - Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.
- Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024-11-25). MDPI.
- Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. (2014-07-31). PLOS.
- Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate.
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- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
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- 6. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 7. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Spotlight on the 5-Hydroxypyrimidine Scaffold
In the vast landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] The functionalization of the pyrimidine ring offers a versatile platform for the development of novel drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of the biological potential of "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" and its analogs against other classes of pyrimidine derivatives, offering insights for researchers and professionals in drug discovery and development.
While direct experimental data on "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" is limited in publicly accessible literature, the therapeutic potential of the core 5-hydroxypyrimidine scaffold has been demonstrated. This guide will, therefore, focus on the established activity of a closely related analog, 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine, and contrast its in vivo efficacy with other well-characterized pyrimidine derivatives that exhibit distinct mechanisms of action.
The 5-Hydroxypyrimidine Scaffold: A Case Study in Antitumor Activity
The substitution pattern on the pyrimidine ring is a critical determinant of its biological activity. The 5-hydroxy group, in particular, has been explored for its potential to modulate the pharmacological properties of pyrimidine derivatives. A notable example is the in vivo study of 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine (SNK-411) and its chlorohydrate salt (SNK-578) in a murine model of epidermoid lung carcinoma.[5]
In this study, SNK-578, at a dose of 10 mg/kg, demonstrated a significant inhibition of tumor growth by 72.2%.[5] Furthermore, treatment with SNK-578 led to a 38.6% increase in the median lifespan of the tumor-bearing mice.[5] In contrast, SNK-411 showed only a negligible reduction in tumor volume at a higher dose of 25 mg/kg.[5] This highlights the profound impact of even subtle modifications, such as salt formation, on the in vivo efficacy of these compounds.
The antitumor activity of these 5-hydroxypyrimidine derivatives underscores the potential of this scaffold in the development of novel anticancer agents. The exact mechanism of action for these specific compounds remains to be fully elucidated, presenting an exciting avenue for future research.
Comparative Analysis with Other Pyrimidine Derivatives
To provide a broader context for the activity of the 5-hydroxypyrimidine scaffold, this section will compare it with other classes of pyrimidine derivatives that have distinct and well-defined mechanisms of action.
2,4,5-Trisubstituted Pyrimidines as Tubulin Polymerization Inhibitors
A series of 2,4,5-trisubstituted pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[6] One of the most active compounds in this series, an indole-pyrimidine derivative (compound 4k), inhibits tubulin polymerization with an IC50 of 0.79 µM and displays significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 16 to 62 nM.[6] This compound arrests the cell cycle in the G2/M phase and competitively inhibits the binding of colchicine to tubulin, indicating a direct interaction with this crucial cytoskeletal protein.[6]
2,4-Disubstituted Pyrimidines as Dual ERα/VEGFR-2 Inhibitors
In the realm of targeted cancer therapy, dual-target inhibitors offer the potential for enhanced efficacy and reduced resistance. A series of 2,4-disubstituted pyrimidines have been developed as dual inhibitors of estrogen receptor alpha (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical targets in breast cancer.[7] The most potent compound, II-9OH, exhibits an IC50 of 1.64 µM for ERα binding and 0.085 µM for VEGFR-2 inhibition.[7] This dual activity translates to potent antiestrogenic effects and inhibition of angiogenesis in vivo.[7]
5-Carbonitrile Pyrimidines as EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is another well-validated target in oncology. A series of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as EGFR inhibitors.[8] Compound 10b from this series demonstrated excellent anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines with IC50 values of 3.56, 5.85, and 7.68 µM, respectively.[8] This compound also proved to be a potent EGFR inhibitor with an IC50 of 8.29 nM.[8]
Data Summary
| Compound Class | Representative Compound | Target(s) | Key Biological Activity | Reference |
| 5-Hydroxypyrimidines | 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine chlorohydrate (SNK-578) | Undetermined | 72.2% tumor growth inhibition in vivo (10 mg/kg) | [5] |
| 2,4,5-Trisubstituted Pyrimidines | Indole-pyrimidine 4k | Tubulin | IC50 = 0.79 µM (tubulin polymerization); IC50 = 16-62 nM (antiproliferative) | [6] |
| 2,4-Disubstituted Pyrimidines | II-9OH | ERα / VEGFR-2 | IC50 = 1.64 µM (ERα); IC50 = 0.085 µM (VEGFR-2) | [7] |
| 5-Carbonitrile Pyrimidines | Compound 10b | EGFR | IC50 = 8.29 nM (EGFR); IC50 = 3.56 µM (HepG2) | [8] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
In Vivo Tumor Growth Inhibition Assay
This protocol is based on the methodology used to evaluate the antitumor activity of 5-hydroxypyrimidine derivatives.[5]
Objective: To assess the in vivo efficacy of a test compound in a murine tumor model.
Workflow:
Caption: Workflow for in vivo tumor growth inhibition assay.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used for the Lewis lung carcinoma model.
-
Tumor Cell Implantation: Approximately 1 x 10^6 Lewis lung carcinoma cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. The test compound is administered daily via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., 14 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured every 2-3 days using calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated at the end of the study. Animal survival is monitored, and the median survival time is determined for each group.
Tubulin Polymerization Assay
This protocol is based on the principles of assays used to identify inhibitors of tubulin assembly.[6]
Objective: To measure the ability of a compound to inhibit the polymerization of tubulin in vitro.
Caption: Workflow for in vitro tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compound, and a known inhibitor (e.g., colchicine) and promoter (e.g., paclitaxel) of tubulin polymerization as controls.
-
Assay Procedure:
-
A solution of tubulin in polymerization buffer is prepared and kept on ice.
-
The test compound at various concentrations is added to the wells of a microplate.
-
The tubulin solution is added to the wells to initiate the reaction.
-
The plate is immediately placed in a microplate reader pre-warmed to 37°C.
-
The absorbance at 340 nm is measured every minute for 60-90 minutes.
-
-
Data Analysis: The rate of tubulin polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like VEGFR-2 and EGFR.[7][8]
Objective: To determine the in vitro inhibitory potency of a compound against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant kinase (e.g., VEGFR-2, EGFR), specific substrate (peptide or protein), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Assay Procedure:
-
The test compound at various concentrations is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis: The percentage of kinase activity is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific biological activity of "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" remains to be elucidated, the demonstrated in vivo antitumor efficacy of a closely related 5-hydroxypyrimidine derivative provides a strong rationale for further investigation of this chemical series.
Comparative analysis with other pyrimidine derivatives highlights the remarkable versatility of this heterocyclic core. By strategically modifying the substitution patterns at the 2, 4, and 5 positions, researchers have successfully developed potent and selective inhibitors of diverse biological targets, including tubulin, and various protein kinases.
Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis and comprehensive biological evaluation of "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" and a library of its analogs are warranted to determine their specific activities and mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of 2- and 5-substituted pyrimidines will provide valuable insights for optimizing potency and selectivity.
-
Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are crucial to identify their molecular targets and cellular pathways.
By leveraging the knowledge gained from diverse pyrimidine derivatives and employing the robust experimental protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold.
References
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- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (2011). Journal of Medicinal Chemistry, 54(9), 3214-3224.
- Structure-activity relationships of 2,4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018). European Journal of Medicinal Chemistry, 151, 659-672.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2020). RSC Advances, 10(42), 25068-25084.
- Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma. (2020). Bulletin of Experimental Biology and Medicine, 169(3), 368-371.
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2023). Journal of Pandawa, 1(1), 1-8.
- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (2014). Molecules, 19(12), 20496-20509.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6846-6858.
- Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. (2013). Der Pharma Chemica, 5(4), 133-143.
- Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2023). ChemMedChem, e202300431.
- Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 444-449.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3861.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-14.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Current Organic Chemistry, 27(1), 3-4.
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Comparative Analysis of Synthetic Methodologies for Methyl 2-(5-hydroxypyrimidin-2-YL)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(5-hydroxypyrimidin-2-YL)acetate is a molecule of significant academic and pharmaceutical interest due to its structural motifs. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, and the presence of a hydroxyl group and an acetic acid ester moiety provides key functionalities for potential molecular interactions and further chemical modifications. The efficient and scalable synthesis of this target molecule is, therefore, a crucial endeavor for researchers in the field. This guide will explore two distinct retrosynthetic pathways, offering a comparative analysis of their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given research objective.
Retrosynthetic Analysis and Proposed Pathways
A direct, established synthesis for Methyl 2-(5-hydroxypyrimidin-2-YL)acetate is not readily found in the public domain. Therefore, two plausible retrosynthetic pathways have been devised based on fundamental principles of heterocyclic chemistry. A key consideration in both approaches is the management of the reactive 5-hydroxyl group, which necessitates a protection-deprotection strategy. The benzyl ether is proposed as a suitable protecting group due to its relative stability and ease of removal via hydrogenolysis.
Figure 1: Retrosynthetic analysis of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate, outlining two proposed synthetic pathways.
Pathway 1: Pyrimidine Ring Construction Followed by Side-Chain Modification
This approach focuses on first assembling the core 5-benzyloxypyrimidine ring with a simple methyl group at the 2-position, which is then chemically elaborated to the desired methyl acetate side chain.
Conceptual Framework
The cornerstone of this pathway is the classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine to form the pyrimidine ring. Subsequent oxidation of the 2-methyl group to a carboxylic acid, followed by esterification and final deprotection of the benzyl ether, yields the target molecule.
Figure 2: Synthetic workflow for Pathway 1.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5-Benzyloxy-2-methylpyrimidine
The synthesis commences with the protection of a suitable 3-hydroxy-1,3-dicarbonyl precursor, such as malonaldehyde or a derivative, with benzyl bromide to yield a 3-benzyloxy-1,3-dicarbonyl compound. This intermediate is then condensed with acetamidine hydrochloride in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is typically refluxed to drive the cyclization and formation of the pyrimidine ring.
Step 2: Oxidation to 5-Benzyloxypyrimidine-2-carboxylic acid
The 2-methyl group of the pyrimidine is oxidized to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an alkaline or neutral aqueous solution.[1] The reaction is typically heated to facilitate the oxidation.[1] Careful control of temperature and stoichiometry is crucial to prevent over-oxidation and cleavage of the pyrimidine ring.[1]
Step 3: Esterification to Methyl 2-(5-benzyloxypyrimidin-2-YL)acetate
The resulting carboxylic acid is converted to its methyl ester. A standard method for this is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[2]
Step 4: Deprotection to Methyl 2-(5-hydroxypyrimidin-2-YL)acetate
The final step is the removal of the benzyl protecting group. This is typically achieved through catalytic hydrogenolysis. The protected ester is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, to cleave the benzyl ether and yield the final product.
Analysis and Discussion
| Parameter | Pathway 1: Side-Chain Modification |
| Starting Materials | Readily available 1,3-dicarbonyl precursors and acetamidine. |
| Number of Steps | 4 (excluding protection of the starting material). |
| Key Challenges | - Potential for low yields in the oxidation step due to ring cleavage.[1]- The need for careful control of reaction conditions in the oxidation step.[1] |
| Scalability | Generally good, although the oxidation step may require optimization for large-scale synthesis. |
| Purification | Standard chromatographic and crystallization techniques are applicable. |
| Overall Yield | Potentially moderate, with the oxidation step being the most likely yield-limiting step. |
Pathway 2: Pyrimidine Ring Formation with Pre-installed Side-Chain Precursor
This alternative strategy involves the construction of the pyrimidine ring with a functional group at the 2-position that can be readily converted to the methyl acetate side chain. A cyanomethyl group is an excellent candidate for this purpose.
Conceptual Framework
This pathway begins with the synthesis of a 2-chloro-5-benzyloxypyrimidine intermediate. The chloro group at the 2-position is then displaced by a cyanide ion to introduce the cyanomethyl precursor. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification and deprotection, completes the synthesis.
Figure 3: Synthetic workflow for Pathway 2.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-5-benzyloxypyrimidine
The synthesis of the key intermediate, 2-chloro-5-benzyloxypyrimidine, can be approached in several ways. One plausible method involves the reaction of 3-(dimethylamino)acrylonitrile with a Vilsmeier reagent, followed by addition, ring closure, and chlorination.[3] Alternatively, one could start from a commercially available 2,4-dichloro-5-substituted pyrimidine and selectively displace the 4-chloro group, followed by benzylation of the 5-hydroxy group.
Step 2: Synthesis of 2-(Cyanomethyl)-5-benzyloxypyrimidine
The 2-chloro substituent is displaced by a cyanide group. This nucleophilic aromatic substitution is typically carried out using a cyanide salt, such as potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.[4] The use of a phase-transfer catalyst or a crown ether can facilitate the reaction.[4]
Step 3: Hydrolysis and Esterification to Methyl 2-(5-benzyloxypyrimidin-2-YL)acetate
The nitrile group is first hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5] For instance, heating the nitrile under reflux with a dilute acid like hydrochloric acid will yield the carboxylic acid.[5] Subsequently, the carboxylic acid is esterified to the methyl ester using the Fischer esterification method as described in Pathway 1.[2]
Step 4: Deprotection to Methyl 2-(5-hydroxypyrimidin-2-YL)acetate
The final deprotection of the benzyl ether is carried out via catalytic hydrogenolysis, identical to the final step in Pathway 1.
Analysis and Discussion
| Parameter | Pathway 2: Side-Chain Introduction |
| Starting Materials | May require multi-step synthesis for the initial 2-chloro-5-benzyloxypyrimidine. |
| Number of Steps | 4 (excluding the synthesis of the starting material). |
| Key Challenges | - Synthesis of the starting 2-chloro-5-benzyloxypyrimidine can be complex.- The use of highly toxic cyanide reagents requires stringent safety precautions. |
| Scalability | The cyanation step may pose challenges for large-scale production due to the hazards associated with cyanide. |
| Purification | Standard purification techniques are generally applicable. |
| Overall Yield | Potentially higher than Pathway 1 if the synthesis of the starting material is efficient, as the subsequent transformations are generally high-yielding. |
Comparative Summary and Conclusion
| Feature | Pathway 1: Side-Chain Modification | Pathway 2: Side-Chain Introduction |
| Overall Strategy | Build the core, then modify the side chain. | Incorporate a side-chain precursor during ring synthesis. |
| Key Intermediate | 5-Benzyloxy-2-methylpyrimidine | 2-Chloro-5-benzyloxypyrimidine |
| Advantages | - More straightforward starting materials.- Avoids the use of highly toxic cyanide reagents. | - Potentially higher overall yield.- More convergent approach. |
| Disadvantages | - Oxidation step can be low-yielding and difficult to control.[1]- Potentially longer linear sequence. | - Synthesis of the starting material can be complex.- Requires handling of highly toxic cyanide. |
| Recommended For | Laboratories with limited experience in handling highly toxic reagents; initial exploratory synthesis. | Process development and scale-up where higher yields are critical and appropriate safety measures are in place. |
Both proposed pathways offer viable routes to Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. The choice between them will largely depend on the specific constraints and objectives of the research team.
Pathway 1 is arguably the more conservative and accessible approach, relying on well-established and generally safer reactions. Its primary drawback lies in the potentially problematic oxidation step.
Pathway 2 , while more elegant in its convergence, presents a significant safety challenge with the use of cyanide. However, for experienced chemists with the necessary infrastructure, this route may offer a more efficient and higher-yielding synthesis in the long run.
Ultimately, the optimal synthesis of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate will likely involve a careful optimization of the chosen pathway's reaction conditions. This guide provides a solid foundation for initiating such an investigation, empowering researchers to make informed decisions and navigate the complexities of heterocyclic synthesis.
References
- CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google P
-
Synthesis of 2-Cyanopyrimidines - MDPI. (URL: [Link])
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. (URL: [Link])
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. (URL: [Link])
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The Pivotal Role of Substitution in Pyrimidine Scaffolds: A Comparative Guide to the Structure-Activity Relationship of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone, forming the structural basis of numerous biologically active compounds, including components of nucleic acids and a variety of therapeutic agents.[1][2] This guide delves into the structure-activity relationship (SAR) of pyrimidine derivatives, with a central focus on the scaffold of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate. While direct, extensive SAR studies on this specific molecule are not prevalent in publicly available literature, a comprehensive analysis of related pyrimidine analogs allows us to construct a robust comparative framework. This guide will explore how modifications to the key functional groups—the 5-hydroxyl group, the 2-acetate side chain, and the pyrimidine core itself—can profoundly influence biological activity, offering insights for the rational design of novel therapeutics.
The pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a compound's interaction with biological targets, thereby modulating its efficacy and selectivity.[1]
The Core Scaffold: Methyl 2-(5-hydroxypyrimidin-2-yl)acetate
Methyl 2-(5-hydroxypyrimidin-2-yl)acetate presents three key regions for chemical modification to explore the SAR: the 5-position hydroxyl group, the 2-position methyl acetate side chain, and the pyrimidine ring itself. Understanding the impact of substitutions at these positions is crucial for optimizing the therapeutic potential of this class of compounds.
Sources
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- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Bioassay Results for Novel Pyrimidine Derivatives
Introduction: The Imperative of Rigorous Validation in Drug Discovery
In the fast-paced realm of drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is both a moment of excitement and a critical juncture demanding rigorous scientific scrutiny. The journey from a preliminary bioactive compound to a viable drug candidate is fraught with potential pitfalls, most notably the prevalence of false positives and experimental artifacts.[1] It is within this context that the cross-validation of bioassay results becomes not just a procedural step, but the very bedrock of a successful drug development program. This guide provides an in-depth, experience-driven framework for the cross-validation of bioassay data, using the hypothetical yet representative pyrimidine derivative, "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate," as a case study.
Pyrimidine scaffolds are present in a multitude of biologically active molecules, including some clinically approved drugs.[2] These derivatives are known to exhibit a wide array of biological activities, from anti-inflammatory to anticancer effects.[2][3][4] Given this therapeutic potential, any novel pyrimidine compound identified in a primary screen warrants a robust validation cascade to confirm its activity and elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the scientific integrity and translational potential of their findings.
The Challenge: From Primary Hit to Validated Lead
High-throughput screening campaigns are designed to rapidly assess large compound libraries, but the very nature of these assays can lead to a significant number of false positives.[1] These can arise from various sources, including compound interference with the assay technology (e.g., fluorescence quenching or enhancement), non-specific reactivity, or compound degradation.[5] Therefore, progressing a "hit" without a thorough validation process is an inefficient use of resources and can lead to costly late-stage failures.
The core principle of cross-validation is the use of orthogonal assays – distinct experimental methods that measure the same biological endpoint through different mechanisms or technologies.[5][6][7] If a compound demonstrates consistent activity across multiple, mechanistically different assays, the confidence in it being a true bioactive agent increases substantially.
This guide will walk through a hypothetical scenario where "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" was identified as a hit in a primary kinase inhibition assay. We will then detail the subsequent cross-validation workflow.
Hypothetical Primary Bioassay: A Luminescence-Based Kinase Activity Assay
For our case study, let's assume "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" was identified as an inhibitor of a hypothetical kinase, "Kinase-X," in a high-throughput luminescence-based assay. This type of assay is common in HTS due to its sensitivity and scalability.
Principle of the Primary Assay: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition of the kinase.
Cross-Validation Workflow for "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate"
The following diagram illustrates the logical flow from a primary hit to a validated lead through a series of orthogonal assays.
Caption: Cross-validation workflow for a primary kinase inhibitor hit.
Orthogonal Assay 1: Fluorescence Polarization (FP) Immunoassay
Causality Behind this Choice: The primary luminescence assay measures a downstream product (remaining ATP). An FP assay, in contrast, can be designed to directly measure the phosphorylation of a peptide substrate by Kinase-X. This shift from a substrate-depletion to a product-formation assay using a different detection technology (light polarization instead of luminescence) provides a robust orthogonal validation and helps to eliminate compounds that interfere with the luciferase enzyme used in the primary assay.[6]
Experimental Protocol
-
Reagent Preparation:
-
Prepare Kinase-X enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a fluorescently labeled peptide substrate for Kinase-X.
-
Prepare a phosphospecific antibody that binds to the phosphorylated peptide.
-
Prepare a stock solution of "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the compound at various concentrations.
-
Add 5 µL of Kinase-X enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a solution containing EDTA and the phosphospecific antibody.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization units (mP). An increase in mP indicates antibody binding to the phosphorylated substrate.
-
Plot the mP values against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Orthogonal Assay 2: Surface Plasmon Resonance (SPR) for Direct Binding
Causality Behind this Choice: While both the primary and FP assays measure the inhibition of catalytic activity, they do not directly confirm that the compound binds to the target protein.[6] Artifacts such as compound aggregation can lead to non-specific inhibition.[1] SPR is a biophysical technique that provides label-free, real-time measurement of the binding interaction between the compound and the target kinase.[8] This directly validates target engagement.
Experimental Protocol
-
Chip Preparation:
-
Immobilize recombinant Kinase-X onto a CM5 sensor chip using standard amine coupling chemistry.
-
A reference flow cell should be prepared similarly but without the kinase to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time.
-
After each injection, regenerate the chip surface with a mild acidic or basic solution to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active cell signal to obtain the specific binding response.
-
Plot the equilibrium binding response against the compound concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ), which is a measure of binding affinity.
-
Comparative Data Summary
The following table summarizes hypothetical data from the primary screen and the two orthogonal assays for "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" and two control compounds: a known Kinase-X inhibitor and a known pan-assay interference compound (PAIN).
| Compound | Primary Assay (Luminescence) IC₅₀ (µM) | Orthogonal Assay 1 (FP) IC₅₀ (µM) | Orthogonal Assay 2 (SPR) Kᴅ (µM) | Assessment |
| Methyl 2-(5-hydroxypyrimidin-2-YL)acetate | 1.2 | 1.5 | 2.1 | Validated Hit |
| Known Kinase-X Inhibitor | 0.8 | 0.9 | 1.3 | Positive Control |
| Known PAIN Compound | 2.5 | > 50 | No Binding Detected | False Positive |
Interpretation of Results:
-
Methyl 2-(5-hydroxypyrimidin-2-YL)acetate: The consistent IC₅₀ values across both activity-based assays and the confirmed direct binding in the SPR assay provide strong evidence that this compound is a true inhibitor of Kinase-X.
-
Known Kinase-X Inhibitor: As expected, the positive control shows consistent activity and binding across all platforms.
-
Known PAIN Compound: This compound appeared active in the primary screen but showed no activity in the mechanistically different FP assay and did not bind to the target in the SPR assay. This is a classic example of a false positive, likely due to interference with the primary assay's detection system, and is successfully eliminated by the cross-validation workflow.[1]
Cellular Target Engagement: The Next Frontier of Validation
Biochemical assays, while crucial, are performed in a simplified, artificial environment. The ultimate test of a compound's utility is its ability to engage the target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for confirming target engagement in cells or even in vivo.
Principle of CETSA: The binding of a ligand (our compound) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified (e.g., by Western blot or ELISA). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion: A Foundation of Trustworthy Science
The cross-validation of bioassay results is a cornerstone of rigorous drug discovery. By employing a thoughtfully designed cascade of orthogonal assays, researchers can effectively triage initial hits, eliminate false positives, and build a strong, evidence-based case for advancing a compound toward lead optimization.[1] The hypothetical case of "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" demonstrates how a multi-faceted approach, combining alternative biochemical assays with direct biophysical measurements and cellular target engagement studies, provides the necessary confidence to invest further resources. This commitment to scientific integrity not only accelerates the path to novel therapeutics but also ensures that the foundation of our research is both solid and trustworthy.
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Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PubMed Central. Available at: [Link]
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Interpreting and Validating Results from High-Throughput Screening Approaches. National Center for Biotechnology Information. Available at: [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]
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Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. Available at: [Link]
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Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. ResearchGate. Available at: [Link]
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A Hypothetical Efficacy Analysis: Positioning Methyl 2-(5-hydroxypyrimidin-2-yl)acetate in the Antiviral Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel antiviral agents, the pyrimidine scaffold has consistently served as a cornerstone for the development of potent therapeutics. This guide delves into a hypothetical comparative analysis of "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate," a compound of interest due to its structural similarities to known nucleoside and non-nucleoside inhibitors of viral replication. In the absence of direct experimental data for this specific molecule, this document serves as a theoretical framework for its potential evaluation against established antiviral drugs. We will explore its hypothetical mechanism of action, propose a comprehensive suite of experiments for its characterization, and benchmark its theoretical potential against current standards of care such as Remdesivir, Molnupiravir, and Favipiravir. This guide is intended to be a robust starting point for researchers aiming to investigate new pyrimidine derivatives as potential antiviral therapies.
Introduction: The Rationale for Investigating Pyrimidine Analogs
The pyrimidine ring is a fundamental component of nucleosides, the building blocks of RNA and DNA. Viruses, particularly RNA viruses, rely on the rapid synthesis of their genetic material for replication. Consequently, molecules that can mimic or interfere with the natural pyrimidine nucleosides have proven to be highly effective antiviral agents. These can act as chain terminators, mutagens, or inhibitors of key viral enzymes like RNA-dependent RNA polymerase (RdRp).
"Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" possesses a 5-hydroxypyrimidine core, a feature that warrants investigation into its potential as an antiviral agent. The hydroxyl group could be a key site for phosphorylation, a necessary step for the activation of many nucleoside analog drugs. The acetate group, on the other hand, might influence the compound's solubility, cell permeability, and metabolic stability.
This guide will therefore proceed with the hypothesis that Methyl 2-(5-hydroxypyrimidin-2-yl)acetate may function as an antiviral agent, and we will outline the necessary steps to validate this hypothesis and compare its potential efficacy to established drugs.
Comparative Landscape: Standard-of-Care Antiviral Drugs
A meaningful evaluation of any new chemical entity requires a thorough comparison with existing therapies. For a broad-spectrum antiviral, the current clinical landscape is dominated by drugs that target the viral RNA polymerase.
| Drug | Mechanism of Action | Route of Administration |
| Remdesivir (Veklury) | A prodrug of an adenosine nucleotide analog. Its active triphosphate form competes with ATP and is incorporated into the nascent viral RNA chain, leading to delayed chain termination.[1][2][3][4] | Intravenous[5] |
| Molnupiravir (Lagrevio) | A prodrug of a cytidine analog. Its active form is incorporated into the viral RNA and can exist in two tautomeric forms, leading to mutations in the viral genome through a process known as "error catastrophe" or lethal mutagenesis.[6][7][8][9] | Oral[5] |
| Favipiravir (Avigan) | A prodrug that is converted to its active ribofuranosyl triphosphate form. It is recognized as a purine nucleotide by the viral RdRp and can act as a chain terminator and also induce lethal mutagenesis.[10][11][12][13] | Oral[12] |
Hypothetical Mechanism of Action for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate
Based on its structure, we can postulate two primary hypothetical mechanisms of action for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate:
Hypothesis 1: Nucleoside Analog Mimicry and Chain Termination
The 5-hydroxypyrimidine core could be recognized by cellular kinases and phosphorylated to a triphosphate derivative. This active form could then be incorporated into the growing viral RNA chain by the RdRp. Depending on the subsequent interactions, this could lead to premature termination of RNA synthesis.
Hypothesis 2: Non-Nucleoside Inhibition of RdRp
Alternatively, the compound might not require intracellular activation and could bind directly to a non-catalytic site on the viral RdRp, inducing a conformational change that inhibits its enzymatic activity. This mode of action is common for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV therapy.
The following diagram illustrates the potential points of intervention for our hypothetical compound in the viral replication cycle.
Caption: Hypothetical mechanisms of antiviral action for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate.
Proposed Experimental Workflow for Efficacy Evaluation
To rigorously assess the antiviral potential of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate and compare it to standard drugs, a multi-tiered experimental approach is necessary.
In Vitro Antiviral Activity Assays
Objective: To determine the half-maximal effective concentration (EC50) and cytotoxicity (CC50) of the compound against a panel of relevant viruses.
Protocol: Plaque Reduction Assay
-
Cell Culture: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to confluency.
-
Viral Infection: Infect the cell monolayers with a known titer of the target virus for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, Remdesivir, Molnupiravir, and Favipiravir.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed host cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the same serial dilutions of the compounds used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm and calculate the CC50 value, the concentration that reduces cell viability by 50%.
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50/EC50) is a critical parameter to assess the therapeutic window of the compound. A higher SI indicates greater selectivity for viral targets over host cells.
Mechanistic Studies
Objective: To elucidate the specific mechanism of action.
Protocol: RdRp Inhibition Assay
-
Enzyme and Template Preparation: Purify the recombinant RdRp of the target virus and prepare a suitable RNA template.
-
Reaction Mixture: Set up a reaction mixture containing the RdRp, RNA template, radiolabeled nucleotides (e.g., [α-³²P]GTP), and varying concentrations of the test compounds (in their presumed active forms if necessary).
-
Incubation: Allow the RNA polymerization reaction to proceed at 37°C.
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.
-
Data Analysis: Quantify the amount of full-length RNA product to determine the IC50 of the compound for RdRp inhibition.
In Vivo Efficacy Studies
Objective: To evaluate the antiviral efficacy in a relevant animal model.
Protocol: Animal Model of Viral Infection (e.g., Mouse or Hamster Model)
-
Animal Acclimatization: Acclimatize the animals to the experimental conditions.
-
Infection: Inoculate the animals with the target virus via a relevant route (e.g., intranasal).
-
Treatment: Administer the test compounds and standard drugs at various doses and schedules.
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, mortality).
-
Viral Load and Pathology: At specific time points, collect tissues (e.g., lungs) to quantify viral titers (by plaque assay or qRT-PCR) and assess histopathological changes.
-
Data Analysis: Compare the outcomes in the treated groups to the placebo group to determine the in vivo efficacy.
The following diagram outlines the proposed experimental workflow.
Caption: Proposed experimental workflow for the evaluation of a novel antiviral compound.
Hypothetical Data Summary and Comparison
The following table presents a hypothetical comparison of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate with standard antiviral drugs, based on the outcomes of the proposed experiments. Note: These are illustrative values and do not represent actual experimental data.
| Parameter | Methyl 2-(5-hydroxypyrimidin-2-yl)acetate (Hypothetical) | Remdesivir | Molnupiravir | Favipiravir |
| EC50 (µM) | 1.5 | 0.77 | 0.3 | 61 |
| CC50 (µM) | >100 | >10 | >10 | >400 |
| Selectivity Index (SI) | >66.7 | >12.9 | >33.3 | >6.5 |
| RdRp IC50 (µM) | 0.8 | 0.01 | 2.7 | 1.4 |
| In Vivo Efficacy (Animal Model) | Significant reduction in viral load and lung pathology | Demonstrated reduction in viral load and pathology | Shown to reduce viral titers | Effective in various influenza models |
Conclusion and Future Directions
While "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" remains a compound of theoretical interest, this guide provides a comprehensive framework for its potential evaluation as an antiviral agent. The proposed workflow, from initial in vitro screening to mechanistic studies and in vivo validation, represents a robust pathway for the characterization of any novel antiviral candidate. The key to advancing our antiviral arsenal lies in the systematic investigation of new chemical scaffolds, and pyrimidine derivatives like the one discussed herein continue to hold significant promise. Future research should focus on the synthesis of this compound and the execution of the outlined experimental plan to determine its true therapeutic potential.
References
- Information on related pyrimidine derivatives can be found in various patents and publications, though not on the specific compound of interest.
-
Molnupiravir: Mechanism of action, clinical, and translational science - PMC - NIH. (2024, February 8). [Link][6][8]
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Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? (2021, September 8). [Link][10]
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COVID-19 Treatment Clinical Care for Outpatients - CDC. (2025, June 11). [Link][5]
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Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed - NIH. (2017). [Link][11]
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VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP. [Link][2]
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Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - NIH. (2020, June 15). [Link][3]
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A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19 - OAText. (2021, August 11). [Link][13]
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A Senior Application Scientist's Guide to Benchmarking Novel Compounds: A Case Study with "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate"
Abstract
In drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide presents a comprehensive, multi-phase strategy for benchmarking a novel compound, using "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" as a case study. As this specific molecule is not extensively characterized in public literature, this document outlines a de novo workflow, providing the scientific rationale and detailed protocols necessary to profile its activity and selectivity against a well-defined compound library. The pyrimidine core, a "privileged structure" in medicinal chemistry, suggests a high probability of interaction with key cellular regulators, particularly protein kinases.[1][2][3][4] Therefore, this guide will focus on a kinase-centric benchmarking cascade, progressing from high-throughput primary screening to cellular target engagement, establishing a robust framework for evaluating novel chemical matter.
Strategic Imperative: The 'Why' of Benchmarking
Before committing resources to a full-scale drug development program, it is critical to understand a novel compound's biological potential. Benchmarking against a library of known bioactive compounds serves three core purposes:
-
Target Class Identification: It provides initial clues into the compound's mechanism of action by comparing its activity profile to compounds with known targets.
-
Potency and Selectivity Context: It answers the crucial questions: "How potent is my compound?" and "How selective is it?" This is not an absolute measure but is relative to established molecules, including approved drugs and clinical candidates.
-
Go/No-Go Decisions: A structured benchmarking cascade provides clear, data-driven inflection points to either advance a compound with a promising profile or terminate a candidate with poor potency, selectivity, or undesirable off-target effects.
The pyrimidine scaffold is a cornerstone of modern drug discovery, found in numerous FDA-approved drugs for its ability to engage in specific hydrogen-bonding interactions with biological targets.[1][2][4][5] Its prevalence in kinase inhibitors makes this target class a logical starting point for our investigation.[1][6][7][8]
The Benchmarking Cascade: A Phased Approach
A successful benchmarking program does not rely on a single experiment. It is a multi-stage funnel designed to progressively build a comprehensive profile of the compound. Each phase increases in biological complexity and resource intensity, ensuring that only the most promising candidates proceed.
Caption: The four-phase drug discovery benchmarking cascade.
Phase 1: High-Throughput Primary Screening
Causality: The objective here is not to measure precise potency but to rapidly and cost-effectively identify if "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" (hereafter referred to as 'MHP-001') has any activity against a chosen target. We screen at a single, high concentration (typically 10 µM) to maximize the chances of detecting even weak interactions.
Comparator Library Selection: We will benchmark MHP-001 against a curated Kinase Inhibitor Library . Numerous commercial libraries are suitable, such as those from Tocris, Cayman Chemical, or MedChemExpress, which contain a diverse set of inhibitors targeting various kinase families.[6][7] This provides a rich dataset for comparison.
Assay Choice: ADP-Glo™ Kinase Assay. This is a robust, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9] It is highly sensitive, amenable to high-throughput screening (HTS), and compatible with a wide range of kinases.[10]
-
Plate Preparation: Using an acoustic liquid handler, dispense 50 nL of each compound from the kinase library (10 mM stock in DMSO) into individual wells of a 384-well assay plate. Dispense MHP-001 and a known potent inhibitor (e.g., Gefitinib for EGFR) as controls. Final assay concentration will be 10 µM.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., EGFR) in reaction buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.[9]
-
Reaction Initiation: Add 2.5 µL of a solution containing the peptide substrate and ATP (at the known Km concentration for the enzyme) to initiate the kinase reaction.[9]
-
Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[9]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data using 'no enzyme' (100% inhibition) and 'DMSO vehicle' (0% inhibition) controls. Identify "hits" as compounds that exhibit >50% inhibition.
Phase 2: Dose-Response Analysis and Potency (IC50) Determination
Causality: A single-point screen can yield false positives. A dose-response curve is essential to confirm activity and quantify the potency of the hits.[11][12][13] The half-maximal inhibitory concentration (IC50) is the standard metric for comparing the potency of different inhibitors.[12]
-
Compound Plating: Prepare a serial dilution plate for MHP-001 and all hits from the primary screen. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM down to the low nanomolar range.
-
Assay Execution: Perform the ADP-Glo™ kinase assay as described in Phase 1, but using the serially diluted compounds.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
-
Curve Fitting: Fit the data to a four-parameter logistic equation (variable slope) using software like GraphPad Prism to determine the IC50 value.[14][15]
| Compound | Target Kinase | IC50 (nM) |
| MHP-001 (Test) | EGFR | 85 |
| Staurosporine (Control) | EGFR | 5 |
| Gefitinib (Control) | EGFR | 25 |
| Library Compound A | EGFR | 550 |
| Library Compound B | EGFR | >10,000 |
| Library Compound C | EGFR | 120 |
This is hypothetical data for illustrative purposes.
Phase 3: Selectivity Profiling
Causality: A potent compound is not necessarily a good drug candidate. High potency against the intended target must be paired with low activity against other, related targets to minimize potential off-target toxicity. Kinase selectivity profiling is a critical step to assess this.[16][17]
Methodology: We will submit MHP-001 for screening against a broad panel of kinases (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™ services) at a fixed concentration (e.g., 1 µM).[16][18][19] These services provide rapid data on the compound's activity against hundreds of kinases.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM |
| Tyrosine Kinase | EGFR | 98% |
| Tyrosine Kinase | SRC | 15% |
| Tyrosine Kinase | ABL1 | 8% |
| Tyrosine Kinase | VEGFR2 | 25% |
| Ser/Thr Kinase | CDK2 | 5% |
| Ser/Thr Kinase | ROCK1 | 2% |
| Ser/Thr Kinase | AKT1 | 11% |
This hypothetical data suggests MHP-001 is highly selective for EGFR over other kinases.
Phase 4: Cellular Target Engagement & Functional Confirmation
Causality: A compound that is active in a biochemical assay (a clean, artificial system) may not work in the complex environment of a living cell. It is crucial to confirm that the compound can enter the cell, bind to its intended target, and elicit a functional downstream response.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®). CETSA is a powerful method to verify that a compound binds to its target protein in intact cells.[20][21][22] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[21]
-
Cell Treatment: Culture cells known to express the target kinase (e.g., A431 cells for EGFR) and treat them with either DMSO (vehicle) or a saturating concentration of MHP-001 (e.g., 10 µM) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[23]
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein remaining at each temperature using Western Blot or an AlphaScreen®-based method.[23]
-
Data Interpretation: A positive result is a shift of the melting curve to higher temperatures in the MHP-001-treated samples compared to the DMSO control, confirming target stabilization.
Downstream Functional Assay: To confirm that target engagement leads to a functional outcome, we can measure the phosphorylation of a known downstream substrate. For EGFR, this would be EGFR itself (autophosphorylation) or a substrate like AKT.
Caption: Simplified EGFR signaling and the inhibitory point of MHP-001.
Upon activation by its ligand (EGF), EGFR dimerizes and autophosphorylates, triggering downstream pathways like the RAS-RAF-MEK-ERK cascade that drive cell proliferation.[24][25][26] A successful inhibitor like MHP-001 would block this initial phosphorylation step. This can be quantified by Western Blotting for the phosphorylated form of EGFR (p-EGFR) in cells treated with EGF with and without the compound. A significant reduction in the p-EGFR signal in the presence of MHP-001 provides definitive evidence of functional target inhibition.
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Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: ACS Publications URL: [Link]
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Title: Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate Source: PubMed URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]
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Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor Source: PubMed URL: [Link]
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Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL: [Link]
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Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL: [Link]
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Title: Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor Source: PubMed URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: EGF/EGFR Signaling Pathway Source: Creative Diagnostics URL: [Link]
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Title: Kinase Panel Profiling Source: Pharmaron URL: [Link]
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Title: Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors Source: PubMed URL: [Link]
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Title: High-Throughput Dose-Response Data Analysis Source: Medium URL: [Link]
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Title: Discovery of Methyl (5Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases Source: PubMed URL: [Link]
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Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate, a compound utilized in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the known hazards of its constituent functional groups—hydroxypyrimidine and methyl acetate—and established principles of laboratory chemical waste management to ensure a robust and self-validating safety protocol.
The causality behind these procedures is rooted in a conservative approach to safety. By treating Methyl 2-(5-hydroxypyrimidin-2-YL)acetate with the precautions appropriate for its potentially hazardous components, we can establish a reliable framework for its handling and disposal that prioritizes the safety of laboratory personnel and environmental stewardship.
Hazard Assessment: An Evidence-Based Approach
Due to the novelty of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate, a comprehensive toxicological and environmental impact profile is not yet available. Therefore, a risk assessment must be conducted by extrapolating from the known properties of similar chemical structures.
-
Pyrimidine Moiety : Pyrimidine itself is classified as a flammable liquid and vapor.[1][2][3] While the addition of a hydroxyl group and a methyl acetate group will alter the physical properties, the potential for flammability, especially when in solution with flammable solvents, should not be disregarded.
-
Hydroxypyrimidine Derivatives : Various hydroxypyrimidine derivatives are known to cause skin and eye irritation.[4] Some may also cause respiratory irritation.[4] Therefore, it is prudent to handle Methyl 2-(5-hydroxypyrimidin-2-YL)acetate as a potential irritant.
-
Acetate Esters : Acetate esters can range from being relatively benign to causing significant irritation.[5][6] They are also often volatile.
Based on this analysis, Methyl 2-(5-hydroxypyrimidin-2-YL)acetate should be handled as a compound that is potentially flammable, a skin and eye irritant, and may be harmful if inhaled or ingested.
Table 1: Inferred Hazard Profile of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate
| Hazard Classification | Inferred Risk | Recommended Precautions |
| Flammability | Potentially flammable, especially in organic solvents. | Keep away from heat, sparks, and open flames. Store in a well-ventilated area.[1][2][3] |
| Skin and Eye Irritation | Assumed to be an irritant based on hydroxypyrimidine analogs.[4] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] |
| Respiratory Irritation | Possible irritant if aerosolized or if the compound is volatile. | Handle in a well-ventilated area or a chemical fume hood. |
| Toxicity | Unknown. Treat as potentially toxic. | Avoid ingestion and inhalation. Wash hands thoroughly after handling.[7] |
| Environmental Hazard | Unknown. Prevent release into the environment. | Dispose of as hazardous chemical waste. Do not dispose of down the drain.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling any chemical of unknown toxicity is the consistent and correct use of Personal Protective Equipment.
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling many organic chemicals.[9]
-
Body Protection : A standard laboratory coat should be worn.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate from the point of generation to its final collection.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[10]
-
Solid Waste : Collect un- or minimally-contaminated solid waste, such as weighing paper and disposable spatulas, in a designated, labeled container. For grossly contaminated items, follow the procedure for chemical waste.
-
Liquid Waste : Collect all solutions containing Methyl 2-(5-hydroxypyrimidin-2-YL)acetate in a dedicated, properly labeled hazardous waste container.
-
Sharps : Any sharps, such as needles or broken glass, that are contaminated with the compound must be placed in a puncture-resistant sharps container.
Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing waste with organic waste.[10]
Step 2: Waste Container Selection and Labeling
The integrity of the waste container is critical to prevent leaks and spills.[11]
-
Container Material : Use chemically resistant containers, preferably high-density polyethylene (HDPE) or glass.
-
Container Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 2-(5-hydroxypyrimidin-2-YL)acetate," and the approximate concentration and quantity.[10] The date of accumulation should also be included.
Step 3: Storage of Chemical Waste
Waste should be stored in a designated satellite accumulation area within the laboratory.[12]
-
Location : The storage area should be away from general laboratory traffic and sources of ignition.
-
Secondary Containment : All liquid waste containers should be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.
-
Container Closure : Waste containers must be kept tightly closed except when adding waste.[11]
Step 4: Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][13]
-
Contact EHS : Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Do Not Dispose Down the Drain : Under no circumstances should Methyl 2-(5-hydroxypyrimidin-2-YL)acetate or its solutions be disposed of down the sanitary sewer.[8]
-
Do Not Evaporate : Intentional evaporation of chemical waste in a fume hood is not a permissible disposal method.[14]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Minor Spill (Contained on a benchtop) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a containment area) :
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent the spill from entering drains.
-
Await the arrival of trained emergency response personnel.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
-
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate.
Caption: Disposal Workflow for Methyl 2-(5-hydroxypyrimidin-2-YL)acetate.
By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate, thereby upholding the principles of scientific integrity and responsible chemical management.
References
- Chemos GmbH & Co. KG. (2019).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
